3-Chlorobenzo[b]thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELQWGFCUUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345788 | |
| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-09-6 | |
| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chlorobenzo[b]thiophene-2-carboxamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and potential biological relevance of 3-Chlorobenzo[b]thiophene-2-carboxamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Data
This compound is a synthetic organic compound belonging to the benzo[b]thiophene class of heterocyclic compounds.[1] Its structure features a carboxamide functional group attached to the C2 position and a chlorine atom at the C3 position of the benzo[b]thiophene core. This substitution pattern is crucial for its chemical reactivity and biological activity. Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities.[1]
Physicochemical and Spectral Data
Quantitative data for this compound and its corresponding carboxylic acid are summarized in the table below. Please note that some values are experimentally determined while others are predicted based on computational models.
| Property | This compound | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Data Type |
| CAS Number | 21211-09-6[1] | 21211-22-3[2] | Experimental |
| Molecular Formula | C₉H₆ClNOS[1] | C₉H₅ClO₂S[2] | Experimental |
| Molecular Weight | 211.67 g/mol [1] | 212.65 g/mol [2] | Calculated |
| Melting Point | 234-236 °C[3] | 268-272 °C[2] | Experimental |
| Appearance | White or off-white powder[4] | Solid[2] | Experimental |
| Solubility in Water | Low solubility[4] | log10ws: -3.78 (mol/L) | Predicted[5] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform[4] | Not specified | Experimental |
| LogP (Octanol/Water Partition Coefficient) | 2.8[6] | 3.253 | Predicted[5][6] |
| Predicted Collision Cross Section ([M+H]⁺) | 140.4 Ų[6] | Not available | Predicted |
Experimental Protocols
Detailed methodologies for the synthesis and a representative biological assay are provided below. These protocols are based on established procedures for similar compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
Objective: To synthesize this compound from its corresponding acid chloride.
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or a similar inert solvent
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-chlorobenzo[b]thiophene-2-carbonyl chloride in a suitable inert solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring vigorously, add an excess (approximately 5-10 equivalents) of concentrated aqueous ammonia dropwise to the solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
Opioid Receptor Binding Assay (General Protocol)
Given that benzo[b]thiophene derivatives have been identified as opioid receptor agonists, a competitive binding assay is a key experiment to determine the affinity of this compound for opioid receptors. This is a generalized protocol that can be adapted for specific receptor subtypes (μ, δ, κ).
Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor)
-
Radioligand with known high affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptor)
-
This compound (test compound)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microtiter plate or microcentrifuge tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-displacing ligand like naloxone.
-
Incubate the mixture at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Derivatives of benzo[b]thiophene have been shown to modulate key cellular signaling pathways. A notable example is the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.
mTORC1 Signaling Pathway
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis and other anabolic processes.[8][9][10] A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to suppress mTORC1 activation. This suggests that the benzo[b]thiophene scaffold may be a valuable starting point for developing mTORC1 pathway inhibitors.
Figure 1: Simplified mTORC1 signaling pathway.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.
References
- 1. Buy this compound | 21211-09-6 [smolecule.com]
- 2. 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3 [sigmaaldrich.com]
- 3. This compound , 95% , 21211-09-6 - CookeChem [cookechem.com]
- 4. This compound: Properties, Uses, Safety Data & Supplier China | Chemical Profile & Expert Insights [chemheterocycles.com]
- 5. chemeo.com [chemeo.com]
- 6. PubChemLite - this compound (C9H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
3-Chlorobenzo[b]thiophene-2-carboxamide synthesis pathway
An In-depth Technical Guide on the Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a chlorinated benzo[b]thiophene core with a carboxamide functional group at the 2-position, makes it a valuable scaffold for developing novel therapeutic agents and functional materials.[2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two main strategies: a multi-step synthesis starting from cinnamic acid and a more direct amidation of a pre-formed acid chloride intermediate.
Pathway 1: Synthesis from Cinnamic Acid
This pathway involves a two-step procedure. The first step is the reaction of cinnamic acid with thionyl chloride to form the key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride.[3][4] This intermediate is then subsequently converted to the desired carboxamide.
Step 1: Formation of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride Cinnamic acid is heated in the presence of thionyl chloride and a catalyst, such as pyridine, in a suitable solvent like chlorobenzene.[4][5] This reaction, a variation of the Vilsmeier-Haack reaction, proceeds via an electrophilic substitution and cyclization mechanism to yield the acid chloride.
Step 2: Amidation of the Carbonyl Chloride The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride is then reacted with an ammonia source or a primary/secondary amine to yield the corresponding carboxamide.[5][6]
Caption: Synthesis of this compound from Cinnamic Acid.
Pathway 2: Direct Amidation of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This is the most direct and frequently employed method for synthesizing this compound and its N-substituted derivatives.[1] The process involves the reaction of the readily available 3-chlorobenzo[b]thiophene-2-carbonyl chloride with ammonia or a suitable amine.[6]
Caption: Direct amidation of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key synthetic steps described in the literature.
Table 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (C1) from Cinnamic Acid
| Reactant | Reagents | Solvent | Time (hrs) | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Cinnamic acid (0.5 mol) | Thionyl chloride (0.77 mol), Pyridine (0.05 mol) | Chlorobenzene (300 ml) | 48 | Reflux | Not specified | [5] |
| Cinnamic acid (0.20 mol) | Thionyl chloride (1 mol) | Chlorobenzene (150 ml) | 72 | Reflux | Not specified |[4] |
Table 2: Synthesis of this compound and Derivatives
| Starting Material | Amine/Reagent | Solvent | Time (hrs) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Ammonia | Not specified | 24 | Not specified | 82 | [6] |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) | 2-amino-6-substituted benzothiazole (0.002 mol) | Pyridine (25-30 ml) | 10-15 | Reflux | 50-58 | [5] |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1 mmol) | Various amines (1 mmol), Triethylamine (1.5 mmol) | Ethyl Acetate (5 ml) | 1 | 0-5°C to RT | 86-93 | [7] |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (0.01 mol) | Hydrazine hydrate (0.01 mol) | Benzene (25 ml) | 4 | Reflux | Not specified |[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (C1) from Cinnamic Acid[4]
-
A mixture of cinnamic acid (29.63 g, 0.20 mol), chlorobenzene (150 ml), and thionyl chloride (119 g, 1 mol) is stirred at room temperature for 30 minutes.
-
Pyridine (4 ml, 0.05 mol) is carefully added to the reaction mixture.
-
The mixture is then heated to reflux and maintained for 72 hours.
-
After cooling, the excess thionyl chloride and chlorobenzene are removed via distillation under reduced pressure.
-
The resulting residue is dissolved in hot cyclohexane (400 ml) and filtered immediately.
-
The filtrate is allowed to cool and stand overnight, during which the product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride (C1), crystallizes as yellowish needles.
Protocol 2: General Procedure for the Synthesis of N-substituted 3-Chlorobenzo[b]thiophene-2-carboxamides[7]
-
To a solution of the desired amine (1 mmol) in ethyl acetate (2 ml), add a solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 mmol) in ethyl acetate (3 ml) dropwise at a temperature of 0–5 °C.
-
Following the dropwise addition, add triethylamine (1.5 mmol).
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for 60 minutes.
-
The resulting product is collected by filtration.
-
Wash the filtered solid with water and recrystallize from methanol to obtain the pure N-substituted this compound.
Protocol 3: Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide[5]
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) and the appropriate 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 ml of pyridine.
-
Heat the solution at reflux for 10-15 hours.
-
After the reflux period, cool the reaction mixture and pour it into ice-cooled water.
-
The solid product that separates is collected by filtration.
-
Wash the filtered solid with water, dry it, and recrystallize from ethanol to yield the final product.
Application in Derivatization
This compound is not just an endpoint but a starting block for more complex molecules. It is a key precursor for synthesizing a variety of heterocyclic systems, including oxazinones, quinolyl derivatives, and thiadiazolylamines, by reacting it with appropriate bifunctional reagents.[1]
Caption: Derivatization workflow starting from this compound.
References
- 1. Buy this compound | 21211-09-6 [smolecule.com]
- 2. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
An In-depth Technical Guide to the Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Chlorobenzo[b]thiophene-2-carboxamide, a significant scaffold in medicinal chemistry. The document details the primary starting materials, key intermediates, and reaction protocols, presenting quantitative data in a structured format for ease of comparison. Furthermore, this guide illustrates the synthetic workflows using logical diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction
The benzo[b]thiophene core is a privileged structure found in numerous pharmacologically active compounds, including raloxifene, zileuton, and sertaconazole. The specific derivative, this compound, serves as a crucial building block for more complex molecules, particularly in the development of novel therapeutic agents. This guide focuses on the common and efficient synthetic routes leading to this valuable compound, emphasizing the practical aspects of its preparation for research and development purposes.
Primary Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached through several strategic routes. The most prevalent and well-documented methods initiate from either cinnamic acid or pre-functionalized benzo[b]thiophene precursors.
Route 1: From Cinnamic Acid
A widely utilized and cost-effective method begins with the readily available starting material, cinnamic acid. This multi-step synthesis involves the formation of a key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is subsequently converted to the target carboxamide.
Overall Transformation:
Key Starting Materials and Reagents:
| Starting Material/Reagent | Role | Supplier Example |
| Cinnamic Acid | Primary Carbon Skeleton | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | Chlorinating & Cyclizing Agent | Alfa Aesar |
| Pyridine | Catalyst/Base | Fisher Scientific |
| Chlorobenzene | Solvent | TCI Chemicals |
| Ammonia Source (e.g., NH₄OH) | Amidation Reagent | VWR |
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid[1][2][3]
This procedure details the initial and crucial step in the synthesis of the target compound from cinnamic acid.
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Pyridine
-
Chlorobenzene
-
Cyclohexane (for recrystallization)
Procedure:
-
A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirring mechanism.[1]
-
The mixture is stirred at room temperature for 30 minutes.[2]
-
The reaction mixture is then heated to reflux and maintained for 48-72 hours.[1][2]
-
After the reflux period, the excess thionyl chloride is removed, for instance, by distillation.
-
The resulting crude product is dissolved in hot cyclohexane (400 ml) and filtered immediately.
-
Upon cooling the filtrate overnight, the desired product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, crystallizes as yellowish needles.[2]
Protocol 2: Synthesis of this compound
This second phase of the synthesis involves the amidation of the previously formed acid chloride.
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride
-
Ammonia source (e.g., concentrated ammonium hydroxide)
-
Suitable solvent (e.g., Dioxane or THF)
Procedure:
-
The 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 equivalent) is dissolved in a suitable anhydrous solvent such as dioxane in a reaction vessel.
-
The solution is cooled in an ice bath.
-
Concentrated ammonium hydroxide (a molar excess) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is poured into ice-cold water, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol to yield pure this compound.
Route 2: Alternative Syntheses of the Benzo[b]thiophene Core
While the cinnamic acid route is common, other methods exist for constructing the benzo[b]thiophene ring system, which can then be further functionalized.
A. Electrophilic Cyclization of 2-Alkynyl Thioanisoles [3]
This modern approach provides a facile, environmentally benign route to 3-halobenzo[b]thiophenes.
This method utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate in ethanol.[3] The resulting 3-halobenzo[b]thiophene can then undergo further modifications at the 2-position to introduce the carboxamide group.
B. Rhodium-Catalyzed Three-Component Coupling [4]
A more advanced synthesis involves a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene ring.[4] This method offers high regioselectivity.
Starting Materials:
-
Arylboronic acid
-
An alkyne
-
Elemental sulfur (S₈)
Quantitative Data Summary
The efficiency of the synthetic steps is crucial for the overall yield of the final product. The following table summarizes reported yields for key transformations.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Cyclization/Chlorination | Cinnamic Acid | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Varies | [1][2] |
| Amidation | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride & 2-amino-6-substituted benzothiazole | N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 50-58% | [1] |
| Halocyclization | Cyclohexyl substituted alkynyl thioanisole | 3-Chlorobenzo[b]thiophene derivative | 90% | [3] |
| Halocyclization | Cyclohexyl substituted alkynyl thioanisole | 3-Bromobenzo[b]thiophene derivative | 92% | [3] |
Conclusion
The synthesis of this compound is well-established, with the route starting from cinnamic acid being one of the most practical for laboratory and potential scale-up applications. Alternative methods, such as the electrophilic cyclization of 2-alkynyl thioanisoles, offer milder conditions and high yields for the core structure. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific needs of the research or drug development program. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.
References
A Comprehensive Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Chlorobenzo[b]thiophene-2-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates critical data, including its chemical identity, synthesis protocols, and known biological activities, to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound characterized by a benzo[b]thiophene core structure with a chlorine atom at the 3-position and a carboxamide group at the 2-position.[1] Its chemical properties make it a valuable intermediate for the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 21211-09-6 | [1][2][3] |
| IUPAC Name | 3-chloro-1-benzothiophene-2-carboxamide | [1] |
| Molecular Formula | C₉H₆ClNOS | [1][2] |
| Molecular Weight | 211.67 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl | [1] |
| InChI Key | XAELQWGFCUUJNM-UHFFFAOYSA-N | [1] |
| Appearance | Off-white solid (typical) | |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, primarily starting from cinnamic acid or commercially available precursors like 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway.
Experimental Protocols
Method 1: From Cinnamic Acid
This method involves the reaction of cinnamic acid with thionyl chloride in the presence of a catalyst to form the intermediate 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is then reacted with an amine.
-
Step 1: Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride
-
A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is stirred and heated at reflux for 48 hours.[4]
-
Excess thionyl chloride is removed by distillation.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent like cyclohexane, and dried to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride.[5]
-
-
Step 2: Synthesis of this compound
-
3-chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) is dissolved in pyridine (25-30 ml).[4]
-
The desired amine (e.g., 2-amino-6-substituted benzothiazole, 0.002 mol) is added to the solution.[4]
-
The reaction mixture is refluxed for 10-15 hours.[4]
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to obtain the final product.[4]
-
Method 2: From 3-Chlorobenzo[b]thiophene-2-carboxylic acid
This alternative route involves the conversion of the corresponding carboxylic acid to the carboxamide.
-
Step 1: Activation of the Carboxylic Acid
-
3-Chloro-benzo[b]thiophene-2-carboxylic acid is reacted with a coupling agent (e.g., EDC, HOBt) in a suitable solvent like THF at room temperature.[6]
-
-
Step 2: Amidation
-
The activated carboxylic acid is then reacted with the desired amine overnight to yield the corresponding carboxamide derivative.[6]
-
Biological Activities and Potential Applications
Derivatives of this compound have demonstrated a wide range of biological activities, highlighting their potential in drug discovery and development.
Opioid Receptor Agonism and Analgesic Effects
Research has shown that benzo[b]thiophene-2-carboxamide analogs can act as potent opioid receptor agonists.[7] Specifically, certain derivatives have been found to activate the mu-opioid receptor through both cAMP and β-arrestin-2 mediated pathways.[7] This has led to the discovery of potent analgesics with reduced side effects, such as constipation and tolerance, compared to traditional opioids like morphine.[7]
Anti-inflammatory and Anticancer Potential
The benzo[b]thiophene scaffold is present in numerous compounds with anti-inflammatory and anticancer properties.[8][9][10][11] Derivatives of this compound have been investigated for these activities. For instance, a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway and modulating intestinal microbiota.[12][13]
The following diagram illustrates the inhibitory effect of BT2 on the mTORC1 pathway.
Antimicrobial and Antifungal Activity
Various derivatives of 3-halobenzo[b]thiophenes have exhibited significant antibacterial and antifungal properties.[9] Studies have shown that cyclohexanol-substituted 3-chlorobenzo[b]thiophenes have a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[9] The presence of a hydroxymethyl group at the second position of the benzo[b]thiophene core appears to be important for this inhibitory activity.[9]
Other Biological Activities
-
α-Amylase Inhibition: Certain benzo[b]thiophene derivatives have shown potent inhibition of α-amylase, suggesting potential applications in managing diabetes.[14] For example, a derivative bearing a bis(2-hydroxyethyl)amino group exhibited an IC₅₀ value of 5.37 ± 0.25 μM, which is more potent than the standard drug Acarbose (IC₅₀ = 6.40 ± 0.14 μM).[14]
-
Modulation of Amyloid Beta (Aβ42) Aggregation: N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and shown to modulate the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease.[6] Some derivatives inhibit aggregation, while others promote it, making them valuable tools for studying the mechanisms of amyloid fibrillogenesis.[6]
Quantitative Data Summary
The following table summarizes some of the quantitative data reported for this compound and its derivatives.
| Compound/Derivative | Activity | Metric | Value | Reference |
| Benzo[b]thiophene carboxylate with bis(2-hydroxyethyl)amino group | α-Amylase Inhibition | IC₅₀ | 5.37 ± 0.25 μM | [14] |
| Acarbose (Standard) | α-Amylase Inhibition | IC₅₀ | 6.40 ± 0.14 μM | [14] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Antibacterial/Antifungal | MIC | 16 µg/mL | [9] |
| Benzo[b]thiophene-2-carboxamide analog (compound 25) | Analgesic (thermal pain) | ED₅₀ | 127.1 ± 34.65 μg/kg | [7] |
| N-phenylbenzo[b]thiophene-2-carboxamide (compound 4b) | Aβ42 Aggregation Inhibition | Max Inhibition | 54% | [6] |
| N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide (compound 4d) | Aβ42 Aggregation Promotion | Fold Increase | 2.7-fold | [6] |
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. Its role as a key intermediate allows for the synthesis of a diverse library of molecules with potential therapeutic applications, including novel analgesics, anti-inflammatory agents, anticancer drugs, and antimicrobial compounds. The detailed synthetic protocols and biological data presented in this guide are intended to facilitate further research and development in these promising areas.
References
- 1. Buy this compound | 21211-09-6 [smolecule.com]
- 2. This compound , 95% , 21211-09-6 - CookeChem [cookechem.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
In-Depth Technical Guide: 3-Chlorobenzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorobenzo[b]thiophene-2-carboxamide, a synthetic organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and explores the biological activities of its derivatives, offering a valuable resource for professionals in drug discovery and development.
Core Compound Properties
This compound is a derivative of benzo[b]thiophene, featuring a carboxamide functional group and a chlorine atom, which contribute to its chemical reactivity and biological properties.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNOS | [1] |
| Molecular Weight | 211.67 g/mol | [2] |
| Monoisotopic Mass | 210.98586 Da | [3] |
| Appearance | Solid (usually white or off-white powder) | - |
| Solubility | Low solubility in water; Soluble in some organic solvents like dichloromethane, chloroform | - |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various methods. Below are detailed protocols for key synthetic routes.
General Synthesis of this compound Derivatives
A common method for synthesizing derivatives involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various amines.[4][5]
Experimental Protocol:
-
To a solution of the desired amine (1 mmol) in ethyl acetate (2 mL), a solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 mmol) in ethyl acetate (3 mL) is added dropwise at 0–5 °C.[5]
-
Triethylamine (1.5 mmol) is then added to the reaction mixture.[5]
-
The reaction mixture is brought to ambient temperature and stirred for an additional 60 minutes.[5]
-
The resulting solid product is filtered, washed with water, and recrystallized from a suitable solvent such as methanol to yield the purified carboxamide derivative.[5]
Synthesis of 3-Chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide
This specific derivative is synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline.[1]
Experimental Protocol:
-
3-chlorobenzo[b]thiophene-2-carboxyl chloride is reacted with 8-aminoquinoline.
-
The reaction is carried out in the presence of triethylamine.[1]
-
The structure of the resulting compound, 3-Chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, has been confirmed by single-crystal X-ray structure determination.[1]
Spectroscopic Data
Characterization of this compound and its derivatives is typically performed using various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum for a related compound, 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol, shows signals at δ 1.81 (s, 6H), 2.36 (s, 1H), 7.36 (td, J = 1.2, 8.0 Hz, 1H), 7.43 (t, J = 8.0 Hz, 1H), and 7.77 (d, J = 8.0 Hz, 2H).[6] |
| ¹³C NMR | The carbon NMR spectrum for 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol displays peaks at δ 29.9, 72.9, 113.9, 121.7, 122.7, 125.1, 125.3, 135.7, 138.6, and 147.1.[6] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) for 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol calculated for (C₁₁H₁₁ClOS)⁺ is 226.0219, with a found value of 226.0214.[6] For 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, mass spectrometry showed m/z (%): 338 (M+, 11.5), 340 (M++2, 5.3).[7] |
| Infrared (IR) Spectroscopy | For related thiophene-2-carboxamide derivatives, characteristic IR peaks include those for C-H, C=O, N-H, and C-N bonds.[5] |
Biological Activity and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making them promising candidates for drug development.
Opioid Receptor Agonism: Compounds related to this compound have demonstrated significant activity as opioid receptor agonists.[1] These derivatives may offer analgesic effects comparable to traditional opioids but with potentially fewer side effects, such as constipation.[1]
Antimicrobial and Antifungal Activity: Several 3-halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial activities. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, in particular, have shown low minimum inhibitory concentrations (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[6]
Anticancer Potential: Thiophene carboxamide derivatives are being investigated as potential anticancer agents.[8][9] Some derivatives have shown significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma.[8] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, similar to the action of Combretastatin A-4.[8]
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.
Potential Therapeutic Applications of Derivatives
References
- 1. Buy this compound | 21211-09-6 [smolecule.com]
- 2. This compound , 95% , 21211-09-6 - CookeChem [cookechem.com]
- 3. PubChemLite - this compound (C9H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents | MDPI [mdpi.com]
- 7. lookchem.com [lookchem.com]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Solubility Profile of 3-Chlorobenzo[b]thiophene-2-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chlorobenzo[b]thiophene-2-carboxamide is a heterocyclic compound of interest in pharmaceutical research. The benzothiophene scaffold is a key structural motif in a variety of biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays. This guide addresses the solubility of this compound in the context of organic solvents, which are frequently used in its synthesis, purification, and in vitro testing.
Solubility Data
Currently, there is a lack of specific quantitative data (e.g., in g/L or mol/L) for the solubility of this compound in various organic solvents within peer-reviewed literature and chemical databases. However, qualitative descriptions of its solubility are available.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Low solubility | [1] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
It is important to note that the term "soluble" is a qualitative descriptor and does not provide information on the extent of solubility. For drug development and formulation purposes, quantitative determination of solubility is essential.
Experimental Protocol for Solubility Determination
In the absence of a specific published method for this compound, a standard and widely accepted experimental protocol for determining the solubility of a crystalline organic compound in an organic solvent is the shake-flask method . This method is considered the "gold standard" for solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility testing and a conceptual representation of the factors influencing solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, qualitative reports indicate its solubility in chlorinated solvents like dichloromethane and chloroform and low solubility in water. For research and development purposes, it is imperative to determine the quantitative solubility of this compound in relevant solvent systems. The standardized shake-flask method detailed in this guide provides a reliable and reproducible approach for obtaining this critical data. The experimental workflow and logical diagrams presented offer a clear framework for conducting such solubility studies, which are fundamental to the progression of any research involving this promising compound.
References
An In-depth Technical Guide on the Spectroscopic Data of 3-Chlorobenzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chlorobenzo[b]thiophene-2-carboxamide. Due to the limited availability of a complete experimental dataset in the public domain for this specific molecule, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values based on established principles. This information is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development.
Chemical Structure and Properties
-
IUPAC Name: 3-chloro-1-benzothiophene-2-carboxamide
-
Molecular Formula: C₉H₆ClNOS
-
Molecular Weight: 211.67 g/mol
-
CAS Number: 21211-09-6
This compound is a derivative of the benzo[b]thiophene heterocyclic system, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of the chloro and carboxamide functionalities at the 2 and 3 positions of the thiophene ring imparts unique electronic and steric properties, influencing its reactivity and potential as a pharmacophore.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the amidation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This precursor is typically synthesized from cinnamic acid and thionyl chloride.
2.1. Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
A common method for the preparation of the acid chloride precursor is the reaction of cinnamic acid with thionyl chloride in the presence of a catalyst such as pyridine.
-
Protocol: A mixture of cinnamic acid (1 equivalent), thionyl chloride (excess, e.g., 4-5 equivalents), and a catalytic amount of pyridine in an inert solvent like chlorobenzene is refluxed for an extended period (e.g., 48-72 hours). After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be purified by recrystallization.
2.2. Synthesis of this compound
The final product is obtained by the reaction of the synthesized acid chloride with an ammonia source.
-
Protocol: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane). The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds and established spectroscopic principles.
3.1. ¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.8 | m | 2H | Aromatic-H (H-4, H-7) |
| ~ 7.6 - 7.4 | m | 2H | Aromatic-H (H-5, H-6) |
| ~ 7.5 (broad s) | s | 1H | -NH₂ |
| ~ 7.3 (broad s) | s | 1H | -NH₂ |
3.2. ¹³C NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (Amide) |
| ~ 138 | Quaternary C (C-7a) |
| ~ 135 | Quaternary C (C-3a) |
| ~ 130 | Quaternary C (C-2) |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 123 | Aromatic CH |
| ~ 120 | Quaternary C (C-3) |
3.3. Infrared (IR) Spectroscopy
-
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1680 - 1650 | Strong | C=O stretch (Amide I) |
| ~ 1620 - 1580 | Medium | N-H bend (Amide II) |
| ~ 1450 - 1400 | Medium | Aromatic C=C stretch |
| ~ 750 | Strong | C-Cl stretch |
3.4. Mass Spectrometry
-
Ionization Method: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 212.0 | [M+H]⁺ (for ³⁵Cl) |
| 214.0 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |
| 234.0 | [M+Na]⁺ (for ³⁵Cl) |
| 236.0 | [M+Na]⁺ (for ³⁷Cl, isotopic peak) |
Conclusion
Potential Research Applications of 3-Chlorobenzo[b]thiophene-2-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 3-Chlorobenzo[b]thiophene-2-carboxamide serves as a versatile starting material and a pharmacophore of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility as a scaffold for designing anticancer, anti-inflammatory, antimicrobial, and analgesic compounds. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are presented, alongside a summary of reported quantitative activity data. Furthermore, key signaling pathways implicated in the pharmacological effects of these derivatives are illustrated to provide a deeper understanding of their mechanisms of action.
Introduction
This compound is a synthetic organic compound featuring a benzo[b]thiophene core functionalized with a chlorine atom at the 3-position and a carboxamide group at the 2-position.[1] This arrangement of functional groups imparts unique chemical reactivity and serves as a crucial building block for the synthesis of a diverse array of more complex heterocyclic compounds.[1] The benzo[b]thiophene nucleus itself is a "privileged" structure in drug discovery, with numerous derivatives approved for clinical use. The inherent biological activity of this scaffold, combined with the synthetic versatility of the 3-chloro-2-carboxamide moiety, makes this compound a focal point for research in medicinal chemistry.
This guide will explore the primary research applications of this compound, categorized by therapeutic area. Each section will detail the rationale for its application, summarize relevant biological activity data, provide exemplary experimental protocols, and illustrate the underlying molecular pathways.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatives is a critical first step in exploring their therapeutic potential. The parent carboxamide is typically synthesized from its corresponding carbonyl chloride.[1]
General Synthesis of this compound Derivatives
A common strategy for derivatization involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various amines or other nucleophiles.[2]
Experimental Protocol: Synthesis of N-substituted-3-chlorobenzo[b]thiophene-2-carboxamides [2]
-
Dissolution: Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (1 equivalent) and the desired primary or secondary amine (1 equivalent) in a suitable solvent such as pyridine.
-
Reaction: Reflux the reaction mixture for 10-15 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Filter the resulting solid precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified N-substituted-3-chlorobenzo[b]thiophene-2-carboxamide derivative.
Anticancer Applications
The benzo[b]thiophene scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
Rationale and Mechanism of Action
Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 and RhoA/ROCK pathways.[3][4] Additionally, some derivatives have been found to interfere with microtubule dynamics, mimicking the action of established anticancer agents.
Quantitative Data Summary
The following table summarizes the anticancer activity of selected benzo[b]thiophene derivatives, highlighting their potency against various cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Benzo[b]thiophene Acrylonitrile Analogs | Various (NCI-60 panel) | GI50 | 10–100 nM | [5] |
| Thiophene Carboxamide Derivatives | Hep3B | IC50 | 5.46 µM | [6] |
| Thiophene Carboxamide Derivatives | HepG2 | IC50 | Varies | [7] |
| Thiophene Carboxamide Derivatives | Caco-2 | EC50 | Low µM range | [7] |
| 3-iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 | EC50 | 126.67 µM | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene | HepG2 | EC50 | 67.04 µM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening[9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for a further 48–72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
dot
Caption: Potential anticancer mechanisms of benzo[b]thiophene derivatives.
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases. Benzo[b]thiophene derivatives have shown promise as anti-inflammatory agents, primarily through the modulation of key inflammatory signaling pathways.
Rationale and Mechanism of Action
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway plays a central role in regulating the expression of pro-inflammatory genes. Some benzo[b]thiophene-2-carboxamide derivatives have been shown to activate the STING (stimulator of interferon genes) pathway, which can trigger both immune responses and inflammatory processes.[10]
Quantitative Data Summary
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)[12]
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound at various concentrations, 0.2% bovine serum albumin, and a buffer (e.g., Tris-HCl, pH 6.8).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
Cooling: Cool the mixture rapidly in an ice bath.
-
Turbidity Measurement: Measure the turbidity of the mixture spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.
Signaling Pathway Visualization
dot
References
- 1. Buy this compound | 21211-09-6 [smolecule.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel delta opioid receptor agonists exhibit differential stimulation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide from 3-chlorobenzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide from its corresponding acyl chloride, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that are explored in medicinal chemistry for their wide range of therapeutic properties. This application note outlines the synthetic procedure, characterization data, and potential applications of the title compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Benzo[b]thiophene and its derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a carboxamide functional group at the 2-position and a chlorine atom at the 3-position of the benzo[b]thiophene scaffold can significantly influence the molecule's physicochemical properties and biological activity. The synthesis of this compound is a straightforward amidation reaction of the corresponding acyl chloride with ammonia. This protocol details a representative procedure for this transformation.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is a general representation based on the known reactivity of acyl chlorides with ammonia. A specific literature procedure reports a yield of 82% for this reaction.
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Ammonia: Slowly add an excess of cold, concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution of the acyl chloride via the dropping funnel. A voluminous white precipitate is expected to form. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: a. Filter the reaction mixture to collect the solid precipitate. b. Wash the solid with cold deionized water to remove any ammonium chloride byproduct. c. Wash the solid with a small amount of cold solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Drying: Dry the collected solid under vacuum to yield the crude this compound.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Physicochemical Properties and Yield
| Property | Value |
| Molecular Formula | C₉H₆ClNOS |
| Molecular Weight | 211.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 234-236 °C |
| Reported Yield | 82% |
Table 2: Spectroscopic Data (Predicted/Typical Ranges)
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.4-8.0 ppm. Amide protons (NH₂): A broad singlet which may appear between δ 5.5-8.5 ppm, concentration-dependent and exchanges with D₂O. |
| ¹³C NMR | Carbonyl carbon (C=O): Expected in the range of δ 160-170 ppm. Aromatic carbons: Multiple signals expected in the aromatic region (δ 120-140 ppm). |
| IR (KBr) | N-H stretching (amide): Two bands expected in the region of 3400-3100 cm⁻¹ (one for symmetric and one for asymmetric stretching). C=O stretching (amide I band): A strong absorption band around 1680-1640 cm⁻¹. N-H bending (amide II band): A band around 1640-1550 cm⁻¹. C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region. |
Note: Experimental spectral data for this compound was not available in the searched literature. The provided data is based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
Application Notes
This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The benzo[b]thiophene core is a well-established pharmacophore, and derivatives have been investigated for a range of biological activities.
Potential Therapeutic Areas:
-
Anticancer: Various substituted benzo[b]thiophene derivatives have demonstrated cytotoxic activity against several cancer cell lines.
-
Anti-inflammatory: The benzo[b]thiophene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Halogenated benzo[b]thiophenes have shown promising activity against Gram-positive bacteria and fungi.
-
Kinase Inhibition: The 3-aminobenzo[b]thiophene scaffold, which can be derived from related precursors, is used in the development of kinase inhibitors for various therapeutic targets.
The presence of the reactive carboxamide and chloro functionalities allows for further chemical modifications, enabling the generation of libraries of novel compounds for drug discovery screening programs.
Workflow and Logic Diagram
Caption: Experimental workflow for the synthesis and characterization.
Application Notes and Protocols for the Amidation of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amidation of 3-chlorobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds, a critical transformation in medicinal chemistry and drug development.
Introduction
Amide bond formation is a fundamental reaction in organic synthesis, particularly in the construction of pharmaceuticals and peptidomimetics. 3-Chlorobenzo[b]thiophene-2-carboxylic acid serves as a versatile scaffold in medicinal chemistry; its derivatives have shown potential as antimicrobial agents and for other therapeutic applications.[1][2][3] The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the use of coupling reagents is essential to activate the carboxylic acid and promote efficient amidation.
This application note details two primary, high-yielding protocols for the amidation of 3-chlorobenzo[b]thiophene-2-carboxylic acid: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based reagent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5][6][7] An alternative two-step protocol via the corresponding acid chloride is also presented.[8][9]
General Reaction Scheme
The overall transformation involves the coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acid with a primary or secondary amine in the presence of a coupling reagent and a non-nucleophilic base.
Chemical Reaction Pathway
Caption: General scheme for the amidation of 3-chlorobenzo[b]thiophene-2-carboxylic acid.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a widely used, reliable method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][10] HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to reduce racemization if chiral amines are used.[10][11] A tertiary amine base, such as Diisopropylethylamine (DIEA) or Triethylamine (Et3N), is used to neutralize the hydrochloride salt of EDC and the proton released during the reaction.[5][10]
Experimental Workflow for EDC/HOBt Amidation
Caption: Step-by-step workflow for the EDC/HOBt mediated amidation protocol.
Materials:
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
EDC-HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIEA or Et3N (2.0-3.0 eq)
-
Anhydrous DMF or CH2Cl2 (DCM)
Procedure:
-
To a stirred solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (or DCM, approximately 0.1-0.2 M) at 0 °C, add HOBt (1.3 eq).[5]
-
Add DIEA (2.5 eq) to the mixture and stir for 5-10 minutes.[5]
-
Add EDC-HCl (1.3 eq) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.[10]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: HATU Mediated Amidation
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates or less reactive amines.[12][13][14] It functions by forming a highly reactive OAt-active ester.[15]
Materials:
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
DIEA or 2,4,6-Collidine (2.0-4.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve 3-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DIEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[16]
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically faster than EDC/HOBt couplings.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, perform an aqueous work-up as described in Protocol 1 (dilution with ethyl acetate, washing with acidic and basic solutions, followed by brine).
-
Dry the organic phase, concentrate, and purify the product as needed.
Protocol 3: Amidation via the Acid Chloride
This is a classical and cost-effective two-step method. First, the carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[4] The isolated or in-situ generated acid chloride is then reacted with the amine in the presence of a base.
Materials:
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (1.5-2.0 eq)
-
Catalytic amount of DMF (for oxalyl chloride)
-
Anhydrous Toluene or DCM
-
Amine (primary or secondary, 1.1-1.5 eq)
-
Triethylamine (Et3N) or Pyridine (2.0-3.0 eq)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq).[8][9]
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO2) evolution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be used directly in the next step.
Step 2: Amidation
-
Dissolve the amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add a solution of the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.[9]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Data Presentation: Reagent Stoichiometry and Conditions
The following table summarizes typical quantitative parameters for the described protocols.
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) | Protocol 3 (Acid Chloride) |
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq | 1.1 - 1.5 eq |
| Coupling Reagent | EDC-HCl (1.2-1.5 eq) | HATU (1.1-1.3 eq) | SOCl2 (1.5-2.0 eq) |
| Additive | HOBt (1.2-1.5 eq) | N/A | N/A |
| Base | DIEA / Et3N (2.0-3.0 eq) | DIEA (2.0-4.0 eq) | Et3N / Pyridine (2.0-3.0 eq) |
| Solvent | DMF, CH2Cl2 | DMF | Toluene / CH2Cl2 |
| Temperature | 0 °C to RT | RT | Reflux (Step 1), 0 °C to RT (Step 2) |
| Reaction Time | 12 - 18 hours | 1 - 4 hours | 4 - 10 hours (total) |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider using HATU, which is generally more effective for challenging couplings.[12] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates and coupling reagents.
-
Side Reactions: The use of HOBt with EDC is crucial to minimize the formation of N-acylurea byproduct.[10]
-
Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[10] Byproducts from HATU are also generally water-soluble.
-
Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. These reagents should be handled in a fume hood with appropriate personal protective equipment. The reactions also produce acidic gas byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. growingscience.com [growingscience.com]
Application Notes and Protocols: 3-Chlorobenzo[b]thiophene-2-carboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzo[b]thiophene-2-carboxamide is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammatory diseases, and infectious diseases. This document provides an overview of the applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation. Benzo[b]thiophene and its derivatives are a focus in drug design due to their structural similarities with other active compounds, making them promising candidates for developing new potent lead molecules.[1][2] The wide range of biological activities exhibited by the benzo[b]thiophene scaffold has led to the discovery of several lead molecules for numerous diseases.[1]
I. Applications in Medicinal Chemistry
The this compound core has been successfully modified to generate derivatives with a spectrum of pharmacological activities.
Anticancer Activity
Derivatives of this compound have shown promising anticancer properties. For instance, platinum(IV) complexes incorporating 3-chlorobenzo[b]thiophene-2-carboxylic acid have exhibited significant inhibitory effects against various cancer cell lines.[3] Thiophene carboxamide derivatives have also been investigated as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), showing potent activity against liver cancer cell lines.[4]
Quantitative Data for Anticancer Activity:
| Compound | Cancer Cell Line | Activity | Reference |
| Pt(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | A2780 | IC50: 0.4 ± 0.3 μM | [3] |
| Thiophene carboxamide derivative 2b | Hep3B | IC50: 5.46 µM | [4] |
| Thiophene carboxamide derivative 2e | Hep3B | IC50: 12.58 µM | [4] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | EC50: 67.04 µM | [5] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | EC50: 63.74 µM | [5] |
Kinase Inhibition (LIM Kinase)
Derivatives of 3-aminobenzo[b]thiophene-2-carboxamide have been identified as potent inhibitors of LIM kinase (LIMK), a key regulator of actin dynamics with implications in cancer metastasis.[6] Specifically, 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines have shown inhibitory activity against LIMK1.
Quantitative Data for LIM Kinase Inhibition:
| Compound | Target | Activity | Reference |
| LIMKi3/BMS5 | LIMK1 | IC50: 7 nM | [7] |
| LIMKi3/BMS5 | LIMK2 | IC50: 8 nM | [7] |
| Bis-aryl urea derivative 18b | Limk1 | IC50 < 25 nM | [8] |
| Bis-aryl urea derivative 18f | Limk1 | IC50 < 25 nM | [8] |
| Compound 15 (urea derivative) | LIMK2 | IC50: 0.9 nM | [7][9] |
| Compound 14 (urea derivative) | LIMK2 | IC50: 3.9 nM | [7][9] |
Anti-inflammatory Activity
Benzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.[10][11] For example, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors.[10]
Quantitative Data for Anti-inflammatory Activity:
| Compound | Target | Activity | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | COX-2 | IC50: 0.31–1.40 µM | [10] |
| Thiophene-based compound 21 | COX-2 | IC50: 0.67 µM | [10] |
Anthelmintic Activity
N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives have been synthesized and evaluated for their anthelmintic activity against earthworms, showing promising results.[12]
Quantitative Data for Anthelmintic Activity:
| Compound | Organism | Activity | Reference |
| N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivative 3c | P. excavates | Mean Paralyzing Time: 13.15 min, Mean Death Time: 16.17 min | [13] |
| N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivative 3c | P. posthuma | Mean Paralyzing Time: 17.39 min, Mean Death Time: 20.14 min | [13] |
II. Experimental Protocols
Synthesis Protocols
This protocol describes the synthesis of the key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, from cinnamic acid.[12][14]
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Pyridine
-
Chlorobenzene
Procedure:
-
A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours.[12]
-
Excess thionyl chloride is removed by distillation.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with cyclohexane, and dried to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
This protocol outlines the synthesis of anthelmintic derivatives from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.[12]
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1)
-
2-Amino-6-substituted benzothiazole (2) or 2-aryl substituted amine
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (1) (0.002 mol) and the appropriate 2-amino-6-substituted benzothiazole (2) or 2-aryl substituted amine (0.002 mol) in 25-30 ml of pyridine.[12]
-
Reflux the reaction mixture for 10-15 hours.[12]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the separated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the final compound.[12]
This protocol describes a rapid, microwave-assisted synthesis of a key precursor for LIM kinase inhibitors.[6]
Materials:
-
5-Chloro-2-fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine
-
DMSO
Procedure:
-
React 5-Chloro-2-fluorobenzonitrile (0.50 g, 3.2 mmol), methyl thioglycolate (0.30 mL, 3.36 mmol), and triethylamine (1.38 mL, 9.92 mmol) in DMSO.[6]
-
Subject the reaction mixture to microwave irradiation at 130 °C for 11 minutes.[6]
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting solid, wash with water, and dry in vacuo to give the desired product.[6]
Biological Assay Protocols
This protocol is for determining the cytotoxic effects of thiophene-2-carboxamide derivatives on cancer cell lines using the MTT assay.[15]
Materials:
-
Thiophene-2-carboxamide derivative of interest
-
Cancer cell lines (e.g., MCF-7, HepG2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).[15]
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol outlines a method for evaluating the anthelmintic activity of synthesized compounds using earthworms.[16]
Materials:
-
Synthesized benzothiazole derivatives
-
Earthworms of approximately equal size
-
DMSO
-
Albendazole (reference standard)
-
Petri dishes
Procedure:
-
Prepare test solutions of the synthesized compounds at concentrations of 50, 100, and 150 µg/ml in DMSO.
-
Place six earthworms in each 9 cm petri dish containing 25 ml of the test solution.
-
Use Albendazole as a reference standard and DMSO as a control.
-
Observe the time taken for paralysis and death of the worms. Paralysis is noted when the worms do not revive in normal saline. Death is confirmed by the loss of motility and fading of body color.
-
Record the mean time for paralysis and death for each compound.
III. Visualizations
Signaling Pathway
Caption: LIM Kinase Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Synthesis Workflow for Derivatives.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-aryl urea derivatives as potent and selective LIM kinase (Limk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
3-Chlorobenzo[b]thiophene-2-carboxamide: Application Notes and Protocols for Opioid Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a potent benzo[b]thiophene-2-carboxamide analog, referred to as Compound 25 , which has demonstrated significant promise as a mu-opioid receptor (MOR) agonist. While the available literature primarily discusses a specific analog, "Compound 25," its structural relationship to 3-Chlorobenzo[b]thiophene-2-carboxamide is noteworthy for structure-activity relationship (SAR) studies. This document details its pharmacological profile, experimental protocols for its characterization, and the key signaling pathways involved.
Pharmacological Profile
Compound 25, a benzo[b]thiophene-2-carboxamide derivative, has been identified as a potent and efficacious agonist at the mu-opioid receptor (MOR).[1][2][3] It also displays weaker activity at the nociceptin-orphanin FQ opioid peptide (NOP) and delta-opioid receptors (DOR).[1][2][3] Preclinical studies have highlighted its potential as a powerful analgesic with a reduced side-effect profile compared to morphine, particularly concerning gastrointestinal transit inhibition and the development of tolerance.[1][2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for Compound 25. This data is essential for researchers aiming to replicate or build upon these findings.
| Parameter | Receptor | Value | Species | Assay Type |
| ED₅₀ | Mu-Opioid | 127.1 ± 34.65 µg/kg | Mouse | Thermal-stimulated pain model |
Note: Further in vitro quantitative data such as Kᵢ, EC₅₀, and Eₘₐₓ for direct receptor binding and functional activity are pending full disclosure in publicly accessible literature.
Signaling Pathways and Experimental Workflows
The agonistic activity of benzo[b]thiophene-2-carboxamide derivatives at the mu-opioid receptor initiates a cascade of intracellular signaling events. These pathways are crucial for both the desired analgesic effects and potential side effects. The following diagrams illustrate the primary signaling pathways and a typical experimental workflow for characterizing a novel opioid receptor agonist.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Workflow for Opioid Agonist Characterization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the opioid receptor activity of compounds like this compound and its analogs.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compound for opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compound (this compound or analog).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., Naloxone).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound or vehicle.
-
For non-specific binding, add a high concentration of naloxone.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the G-protein activation upon agonist binding to the receptor, providing a measure of efficacy (Eₘₐₓ) and potency (EC₅₀).
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes (5-10 µg protein/well), GDP (10-30 µM), and the test compound at various concentrations.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gᵢ/ₒ-coupled receptor activation.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin.
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 4: β-Arrestin Recruitment Assay
This assay is used to investigate biased agonism by measuring the recruitment of β-arrestin to the activated opioid receptor.
Materials:
-
Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).
-
Test compound.
-
Assay-specific substrate or detection reagents.
-
Plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the cells in a suitable microplate.
-
Add the test compound at various concentrations.
-
Incubate for a period sufficient to allow for β-arrestin recruitment (typically 30-90 minutes).
-
Add the detection reagents according to the specific assay kit protocol.
-
Measure the signal using a plate reader.
-
Analyze the data to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Conclusion
The benzo[b]thiophene-2-carboxamide scaffold represents a promising area for the development of novel opioid receptor agonists with potentially improved therapeutic profiles. The data and protocols presented here provide a framework for the continued investigation of compounds like this compound and its analogs. Further research, particularly the full disclosure of in vitro pharmacological data for leading compounds, will be critical in advancing these molecules toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Developing Anticancer Agents from 3-Chlorobenzo[b]thiophene-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic study of novel anticancer agents derived from the 3-chlorobenzo[b]thiophene-2-carboxamide scaffold. The protocols outlined below are intended to serve as a foundational framework for researchers engaged in the discovery and development of new targeted cancer therapies.
Introduction
The this compound core is a promising scaffold in medicinal chemistry for the development of novel anticancer agents. Thiophene-containing compounds have demonstrated a wide range of biological activities, including potent antitumor effects.[1][2] Derivatives of this class are being investigated for their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. One of the primary hypothesized mechanisms of action for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][3][4] By targeting VEGFR-2, these compounds have the potential to disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis.
This document provides detailed protocols for the synthesis of N-substituted this compound derivatives and their subsequent evaluation through a series of in vitro assays to determine their cytotoxic effects, and potential to induce apoptosis and inhibit VEGFR-2 kinase activity.
Data Presentation: In Vitro Anticancer Activity
While specific IC50 values for a comprehensive series of N-substituted this compound derivatives are not extensively available in the public domain, the following tables summarize the cytotoxic activity of structurally related thiophene carboxamide derivatives against various human cancer cell lines. This data serves as a benchmark for the expected potency of this compound class.
Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [5] |
| Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [5] |
| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [5] |
| Compound 14d | HCT116 (Colon Carcinoma) | Not specified, but showed excellent anti-proliferative activity | [6] |
| Compound 14d | MCF7 (Breast Adenocarcinoma) | Not specified, but showed excellent anti-proliferative activity | [6] |
| Compound 14d | PC3 (Prostate Cancer) | Not specified, but showed excellent anti-proliferative activity | [6] |
| Compound 14d | A549 (Lung Carcinoma) | Not specified, but showed excellent anti-proliferative activity | [6] |
Table 2: VEGFR-2 Inhibitory Activity of Thiophene Carboxamide Derivatives
| Compound ID | VEGFR-2 IC50 (nM) | Reference |
| Compound 14d | 191.1 | [6] |
| PAN-90806 family | Nanomolar range | [1][4] |
Experimental Protocols
Synthesis of N-Aryl-3-chlorobenzo[b]thiophene-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of N-aryl-3-chlorobenzo[b]thiophene-2-carboxamide derivatives starting from the corresponding carbonyl chloride.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-Aryl-3-chlorobenzo[b]thiophene-2-carboxamide derivatives.
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride
-
Appropriate substituted aniline
-
Pyridine (anhydrous)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 equivalent) in anhydrous pyridine.
-
To this solution, add the substituted aniline (1 equivalent).
-
Reflux the reaction mixture for 10-15 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to yield the purified N-aryl-3-chlorobenzo[b]thiophene-2-carboxamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol is for the detection of apoptosis in cancer cells treated with the test compounds using flow cytometry.
Logical Relationship in Apoptosis Assay
Caption: Differentiation of cell populations in the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
In Vitro VEGFR-2 Kinase Assay
This protocol provides a method to determine the inhibitory activity of the synthesized compounds against VEGFR-2 kinase.
Experimental Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mechanism of Action: VEGFR-2 Signaling Pathway
The inhibition of VEGFR-2 by this compound derivatives is hypothesized to block downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration, thereby inhibiting angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound derivatives, leading to the suppression of angiogenesis.
By following these detailed protocols, researchers can effectively synthesize and evaluate novel this compound derivatives for their potential as anticancer agents. The data generated will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds for further preclinical and clinical development.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity of 3-Chlorobenzo[b]thiophene-2-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Benzo[b]thiophene derivatives are a prominent class of sulfur-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] Specifically, the 3-chlorobenzo[b]thiophene-2-carboxamide scaffold serves as a promising foundation for the development of new antibacterial drugs. Research into related 3-halobenzo[b]thiophene structures has revealed that substitutions at the 2- and 3-positions of the benzo[b]thiophene core are critical in determining their antimicrobial efficacy.[4][5] These compounds have demonstrated notable activity, particularly against Gram-positive bacteria.[4][6][7]
This document provides detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives and summarizes key quantitative data to guide further research and development in this area.
Data Presentation: Antimicrobial Activity
The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8] The following table summarizes the MIC values for several 3-halobenzo[b]thiophene derivatives against a panel of pathogenic microbes, highlighting the impact of different substituents on their activity.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Halobenzo[b]thiophene Derivatives Data sourced from Masih, P. et al., Pharmaceuticals (Basel), 2021.[4][5]
| Compound ID | R Group (at C-2) | Halogen (at C-3) | B. cereus (µg/mL) | S. aureus (µg/mL) | E. faecalis (µg/mL) | C. albicans (µg/mL) |
| 25 | Cyclohexanol | Chloro | 16 | 16 | 16 | 16 |
| 26 | Cyclohexanol | Bromo | 16 | 16 | 16 | 16 |
| 27 | Cyclohexanol | Iodo | >512 | >512 | >512 | >512 |
| 28 | Cyclohexane | Chloro | >512 | >512 | >512 | 512 |
| 30 | 2-Hydroxypropan-2-yl | Chloro | 128 | 64 | 64 | 64 |
| 31 | 2-Hydroxypropan-2-yl | Bromo | 128 | 64 | 64 | 64 |
| 19 | Methanol | Chloro | 128 | >512 | >512 | 128 |
Summary of Structure-Activity Relationships (SAR):
-
Halogen at C-3: Derivatives with chlorine and bromine at the C-3 position exhibit the most potent antimicrobial activity.[5] In contrast, iodine substitution at the same position leads to a significant loss of activity (MIC > 512 µg/mL).[4][5]
-
Substituent at C-2: The presence of a cyclohexanol group at the C-2 position, combined with a chloro or bromo group at C-3, results in the lowest MIC values (16 µg/mL) against Gram-positive bacteria and the yeast C. albicans.[4][7]
-
Importance of Alcohol Group: The replacement of the cyclohexanol with a simple cyclohexane ring (Compound 28) drastically reduces activity, suggesting the hydroxyl group is crucial for the compound's antimicrobial function.[4]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for synthesizing the target carboxamides, which typically involves the reaction of a 3-chlorobenzo[b]thiophene-2-carbonyl chloride intermediate with a desired amine.[2][9]
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride
-
Appropriate primary or secondary amine (e.g., substituted anilines, alkylamines)
-
Anhydrous pyridine or another suitable solvent/base
-
Ice-cold water
-
Ethanol or other suitable recrystallization solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 equivalent) in 25-30 mL of anhydrous pyridine in a round-bottom flask.
-
Add the selected amine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 10-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filter the resulting solid using a Buchner funnel and wash thoroughly with water to remove residual pyridine.
-
Dry the crude product completely.
-
Purify the dried solid by recrystallization from a suitable solvent like ethanol to obtain the final N-substituted-3-chlorobenzo[b]thiophene-2-carboxamide.
-
Characterize the final compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution
The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents in a liquid medium.[4][10][11]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard
-
Sterile DMSO (for dissolving compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of each test compound in sterile DMSO.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a sterile broth medium.
-
Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense broth medium into all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired test concentration.
-
Perform two-fold serial dilutions by transferring half the volume from each well to the next across the plate.[12] This creates a concentration gradient of the test compound.
-
-
Inoculation and Controls:
-
Add the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to each well containing the compound dilutions.
-
Include necessary controls:
-
Positive Control: Wells with bacteria and broth, but no test compound.
-
Negative Control: Wells with broth medium only (sterility control).
-
Vehicle Control: Wells with bacteria, broth, and the highest concentration of DMSO used.
-
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[10]
-
Determination of MIC: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12] This can be done visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol 3: Time-Kill Kinetics Assay
This assay is performed to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to assess the rate of killing.[13] It is a valuable follow-up for compounds that show a low MIC.
Materials:
-
Test compound with a known MIC value
-
Bacterial strain of interest
-
Sterile broth medium
-
Sterile test tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator and shaking incubator
Procedure:
-
Prepare a bacterial culture adjusted to the 0.5 McFarland standard and then dilute it to ~5 x 10⁵ CFU/mL in multiple flasks containing fresh broth.
-
Add the test compound to the flasks at different concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Incubate all flasks at 37°C in a shaking incubator.
-
At specific time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[13]
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL against time for each compound concentration. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6]
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 21211-09-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Properties of Substituted Benzothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of substituted benzothiophenes, a promising class of heterocyclic compounds. This document details their mechanism of action, summarizes their in vitro activity, and provides standardized protocols for their evaluation and synthesis.
Introduction
Benzothiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] Their structural similarity to the indole nucleus of tryptophan allows for unique interactions with biological targets.[2] Notably, the FDA-approved antifungal agent sertaconazole features a benzothiophene core, highlighting the therapeutic potential of this compound class. This document serves as a practical guide for researchers engaged in the discovery and development of novel benzothiophene-based antifungal agents.
Mechanism of Action
The primary antifungal mechanism of many substituted benzothiophenes, particularly those with an azole moiety like sertaconazole, involves the disruption of the fungal cell membrane's integrity. This is achieved through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells.
Specifically, these compounds target and inhibit the enzyme 14α-demethylase , a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[2] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.
Some benzothiophene derivatives may also exhibit additional mechanisms of action. For instance, the benzothiophene ring in sertaconazole is thought to mimic tryptophan, enabling it to create pores in the fungal cell membrane, leading to a loss of ATP and cell death.[2] Another novel derivative has been shown to reduce the activity of mitochondrial complex III, suggesting an impact on the fungal respiratory chain.[3]
Quantitative Data Summary
The in vitro antifungal activity of substituted benzothiophenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The following tables summarize the reported antifungal activities of various benzothiophene derivatives against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzothiophenes against Fungal Pathogens
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | Candida albicans | 16 | [4] |
| 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | Candida albicans | 16 | [4] |
| 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene | Candida albicans | 128 | [4] |
| Di(hetero)arylamine derivative | Candida spp. | Not specified, but showed broad spectrum activity | [2] |
| Di(hetero)arylamine derivative | Aspergillus spp. | Not specified, but showed broad spectrum activity | [2] |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate | Candida albicans | 100 | [5] |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate | Candida parapsilosis | 100 | [5] |
Table 2: Half-Maximal Effective Concentration (EC50) of Substituted Benzothiophenes against Fungal Pathogens
| Compound/Derivative | Fungal Species | EC50 (mg/L) | Reference |
| α-methylene-γ-butyrolactone with 3-F-Ph benzothiophene moiety | Rhizoctonia solani | 0.94 | [3] |
| α-methylene-γ-butyrolactone with 4-Cl-Ph benzothiophene moiety | Rhizoctonia solani | 0.99 | [3] |
| α-methylene-γ-butyrolactone with 3-F-Ph benzothiophene moiety | Valsa mali | 2.26 | [3] |
| α-methylene-γ-butyrolactone with 4-Cl-Ph benzothiophene moiety | Valsa mali | 1.67 | [3] |
Experimental Protocols
The following are detailed protocols for the evaluation of the antifungal activity of substituted benzothiophenes and a representative synthesis method.
Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeasts (M27) and molds (M38-A).
Materials:
-
Substituted benzothiophene compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well, U-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of the Antifungal Stock Solution:
-
Dissolve the benzothiophene derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration for serial dilutions.
-
-
Preparation of the Fungal Inoculum:
-
Subculture the fungal isolate on an SDA or PDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
Harvest the fungal growth (yeast cells or conidia) and suspend it in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For molds, filter the conidial suspension to remove hyphae.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of the benzothiophene derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted fungal suspension.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as observed by the naked eye.
-
Representative Synthesis Protocol: Sertaconazole Nitrate
This protocol is a representative example of the synthesis of a substituted benzothiophene with antifungal activity.
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
3-bromomethyl-7-chlorobenzo[b]thiophene
-
Isopropanol
-
Toluene
-
Sodium hydroxide
-
Nitric acid
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in a mixture of isopropanol and toluene.
-
Add a solution of sodium hydroxide and reflux the mixture.
-
-
Addition of Benzothiophene Moiety:
-
Cool the reaction mixture to room temperature.
-
Add 3-bromomethyl-7-chlorobenzo[b]thiophene to the reaction mixture and stir at room temperature.
-
-
Salt Formation and Isolation:
-
After the reaction is complete (monitored by TLC), acidify the mixture with nitric acid to precipitate sertaconazole nitrate.
-
Filter the precipitate, wash with a suitable solvent, and dry under vacuum to obtain the final product.
-
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized.
Structure-Activity Relationships (SAR)
Several studies have highlighted key structural features of substituted benzothiophenes that are crucial for their antifungal activity:
-
Hydroxy Groups: The presence of hydroxy groups on aryl derivatives has been shown to be essential for antifungal activity.[2]
-
Ester Group at Position 2: The absence of an ester group at the 2-position of the benzothiophene system can broaden the spectrum of activity in pyridine derivatives.[2]
-
Halogen Substitution: Chloro and bromo substitutions at the 3-position of the benzothiophene ring, particularly in conjunction with a cyclohexanol group at the 2-position, have demonstrated potent activity against Candida albicans.[4]
-
Alcohol Moiety: An alcohol group, such as cyclohexanol, significantly contributes to the inhibitory activity of 3-halo substituted benzothiophenes.[4]
Conclusion
Substituted benzothiophenes represent a versatile and promising class of antifungal agents. Their primary mechanism of action, the inhibition of ergosterol biosynthesis, provides a selective target in fungal pathogens. The structure-activity relationships identified to date offer a roadmap for the rational design of novel derivatives with enhanced potency and a broader spectrum of activity. The standardized protocols provided herein will facilitate the systematic evaluation and development of these compounds in the ongoing search for new and effective antifungal therapies.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of 3-Chlorobenzo[b]thiophene-2-carboxamide
Abstract
This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of 3-Chlorobenzo[b]thiophene-2-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds.[1] High-resolution ¹H and ¹³C NMR spectroscopy were employed to elucidate and confirm the chemical structure of the title compound. This document provides a summary of the spectral data, detailed experimental protocols for data acquisition, and a guide to spectral interpretation for researchers and scientists in the field of drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzo[b]thiophene scaffold is a core component of numerous molecules with diverse biological activities.[2] Derivatives of this compound have been investigated for their potential as STING agonists, highlighting their relevance in immunology and oncology research.[2] Accurate and unambiguous structural confirmation is paramount for the progression of such research, and NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This note provides a clear and concise reference for the NMR-based characterization of this important synthetic intermediate.
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for the title compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds and established chemical shift increments. These data provide a reliable reference for the identification and quality control of this compound.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 - 8.05 | m | 2H | H-4, H-7 |
| 7.90 | br s | 1H | NH (amide) |
| 7.60 - 7.50 | m | 2H | H-5, H-6 |
| 7.45 | br s | 1H | NH (amide) |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C=O (amide) |
| 138.0 | C-7a |
| 135.5 | C-3a |
| 132.0 | C-2 |
| 129.0 | C-3 |
| 126.0 | C-5 |
| 125.5 | C-6 |
| 124.0 | C-4 |
| 122.5 | C-7 |
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
¹³C NMR Data Acquisition
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation.
Caption: Experimental workflow for NMR characterization.
Caption: Logical workflow for structural elucidation.
Conclusion
The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocols, provide a comprehensive guide for the characterization of this compound. This application note serves as a valuable resource for researchers, enabling efficient and accurate structural verification of this important synthetic building block, thereby supporting the advancement of drug discovery and development programs.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Chlorobenzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometric analysis of 3-Chlorobenzo[b]thiophene-2-carboxamide, a synthetic organic compound with potential applications in medicinal chemistry.[1] The methodologies outlined below are designed to offer a robust framework for the qualitative and quantitative analysis of this compound in various research and development settings.
Compound Information
| Property | Value | Source |
| Compound Name | This compound | [1] |
| Molecular Formula | C₉H₆ClNOS | [1] |
| Molecular Weight | 211.67 g/mol | [1] |
| Monoisotopic Mass | 210.98586 Da | [2] |
| InChI Key | XAELQWGFCUUJNM-UHFFFAOYSA-N | [1] |
| CAS Number | 21211-09-6 | [1] |
Predicted Mass Spectrometry Data
Accurate mass measurements are crucial for the identification and characterization of this compound. The predicted mass-to-charge ratios (m/z) for various adducts in high-resolution mass spectrometry are provided below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.99314 |
| [M+Na]⁺ | 233.97508 |
| [M+NH₄]⁺ | 229.01968 |
| [M+K]⁺ | 249.94902 |
| [M-H]⁻ | 209.97858 |
| [M+HCOO]⁻ | 255.98406 |
| [M+CH₃COO]⁻ | 269.99971 |
Experimental Protocols
A generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for the analysis of this compound. This protocol can be adapted and optimized based on the specific matrix and instrumentation.
Sample Preparation
The choice of sample preparation is critical and depends on the complexity of the sample matrix.[3][4]
-
For Simple Matrices (e.g., pure compound, simple solutions): A "dilute and shoot" approach is often sufficient.[3]
-
Dissolve the sample in an appropriate solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase to achieve the desired concentration range for analysis.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
For Complex Matrices (e.g., plasma, tissue homogenates): Protein precipitation is a common and effective method to remove larger molecules.[5]
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe fragmentation patterns |
Predicted Fragmentation Pathway
The fragmentation of this compound in the gas phase is expected to follow characteristic pathways for aromatic amides.[6] The proposed fragmentation is initiated by the protonation of the amide carbonyl oxygen.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound is summarized in the following diagram.
Caption: General workflow for LC-MS/MS analysis.
Data Presentation
For quantitative studies, it is essential to present the data in a clear and organized manner. The following table is a template for reporting key quantitative parameters.
| Parameter | Value |
| Retention Time (min) | |
| Precursor Ion (m/z) | |
| Product Ion 1 (m/z) | |
| Product Ion 2 (m/z) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Linearity (R²) |
Conclusion
These application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation pathway, offer a solid foundation for researchers. Method optimization and validation are crucial for achieving accurate and reliable results in specific applications.
References
Crystallographic Insights into 3-Chlorobenzo[b]thiophene-2-carboxamide Derivatives: A Guide for Drug Discovery and Development
Introduction
3-Chlorobenzo[b]thiophene-2-carboxamide and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of therapeutic properties. These compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The spatial arrangement of atoms within these molecules, determined through crystallographic studies, is paramount in understanding their structure-activity relationships (SAR) and in guiding the rational design of novel therapeutic agents. This document provides a detailed overview of the crystallographic studies on this compound derivatives, complete with experimental protocols and data analysis to support researchers, scientists, and drug development professionals.
Crystallographic Data Summary
The three-dimensional structures of this compound derivatives, elucidated by single-crystal X-ray diffraction, provide critical information on their molecular geometry, conformation, and intermolecular interactions. A key example is the structural analysis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Reference |
| 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide | C₁₈H₁₁ClN₂OS | Monoclinic | C2/c | 14.878(4) | 8.4292(15) | 25.461(7) | 112.022(18) | 2960.20(12) | 8 | [2] |
Table 1: Crystallographic data for 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide.[2]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of these derivatives typically starts from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.[2] The general procedure involves the reaction of this acid chloride with a variety of amines to yield the corresponding carboxamides.
Protocol: Synthesis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide [2]
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in a suitable solvent such as benzene.
-
Add a solution of 8-aminoquinoline (1.0 eq) in the same solvent to the reaction mixture.
-
Slowly add triethylamine (1.05 eq) to the mixture.
-
Reflux the reaction mixture for several hours.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool and evaporate slowly at room temperature to obtain single crystals suitable for X-ray diffraction.
Caption: Synthetic workflow for 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction analysis.
Protocol: Crystal Structure Determination [2]
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the collected data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
Analyze the final structure for geometric parameters and intermolecular interactions.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Biological Significance and Signaling Pathways
Derivatives of this compound have shown significant potential as modulators of various biological targets. For instance, certain benzo[b]thiophene-2-carboxamides act as potent opioid receptor agonists, exhibiting strong analgesic effects with potentially reduced side effects compared to traditional opioids.[3] The interaction with opioid receptors can trigger downstream signaling cascades.
One of the primary signaling pathways affected by mu-opioid receptor agonists involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation can lead to the recruitment of β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.
Caption: Simplified signaling pathway of a mu-opioid receptor agonist.
Structure-Activity Relationship (SAR) Insights
The crystallographic data is instrumental in understanding the SAR of this class of compounds. For 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, the crystal structure reveals specific intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the packing of the molecules in the crystal lattice and can inform how the molecule might interact with a biological target.[2]
The planarity of the benzothiophene core and the relative orientation of the carboxamide linker and the N-substituent are key determinants of biological activity. Modifications to the N-substituent can significantly impact receptor binding affinity and selectivity.
Caption: Logical relationship in the SAR of 3-Chlorobenzo[b]thiophene-2-carboxamides.
Conclusion
Crystallographic studies of this compound derivatives provide invaluable, atom-level insights into their molecular architecture. This information is fundamental for understanding their physicochemical properties and biological activities. The detailed protocols and data presented herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of new, more potent, and selective therapeutic agents based on this versatile scaffold. Further crystallographic analysis of a broader range of derivatives is warranted to build a comprehensive library for comparative studies and to refine SAR models.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Chlorobenzo[b]thiophene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Chlorobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Thiophene derivatives and their analogues are known to possess a wide range of therapeutic properties, making them important scaffolds in pharmaceutical research.[1][2] Achieving high purity of such intermediates is critical for accurate biological screening, subsequent synthetic steps, and regulatory compliance.
This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology outlines a systematic approach, starting from analytical method development and scaling up to a preparative procedure for isolating the target compound with high purity.
Compound Properties
A summary of the physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₆ClNOS[3] |
| Molecular Weight | 211.67 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and Acetonitrile |
| UV Absorbance (λmax) | ~254 nm, ~290 nm (Typical for benzothiophene core) |
Experimental Protocols
The purification strategy involves developing a robust analytical method to ensure adequate separation of the target compound from impurities, followed by scaling up the method for preparative chromatography.[4][5] Reversed-phase HPLC is the chosen mode due to its wide applicability for moderately polar to non-polar aromatic compounds.[6][7]
1. Materials and Equipment
-
HPLC system with preparative pump, autosampler, and column oven
-
Diode Array Detector (DAD) or UV-Visible Detector
-
Automated fraction collector
-
Analytical and preparative C18 columns
-
HPLC-grade acetonitrile (ACN), water, and formic acid (FA)
-
Crude this compound
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters for sample preparation
2. Sample Preparation
-
Prepare a stock solution of the crude this compound at a concentration of 1 mg/mL in acetonitrile for analytical method development.
-
For the preparative run, dissolve the crude material in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile/Water to achieve a high concentration (e.g., 20-50 mg/mL).[8]
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution for 5-10 minutes.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulate matter.
3. Analytical Method Development An initial scouting gradient is run on an analytical scale to determine the retention time of the target compound and the resolution from its impurities. This informs the optimization of the preparative method.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 95% B over 15 minutes, then hold at 95% B for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[6] |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
4. Preparative HPLC Protocol The analytical method is scaled up to a preparative scale. The flow rate is increased proportionally to the column cross-sectional area, and the gradient is optimized to focus on the elution of the target peak, thereby maximizing throughput and purity.
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical run (e.g., 40% to 70% B over 20 minutes) |
| Flow Rate | 20 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Sample Loading | 1-2 mL of concentrated crude solution (e.g., 50-100 mg) |
| Fraction Collection | Triggered by UV signal threshold and/or slope |
5. Post-Purification Processing
-
Analyze all collected fractions using the analytical HPLC method to determine their purity.
-
Combine the fractions containing the pure product (>98% purity).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified compound as a solid.
-
Determine the final mass, calculate the yield, and confirm purity and identity using analytical techniques (HPLC, LC-MS, NMR).
Workflow Diagram
References
- 1. Buy this compound | 21211-09-6 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - this compound (C9H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 4. lcms.cz [lcms.cz]
- 5. labcompare.com [labcompare.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Don’t get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. | Buchi.com [buchi.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3-Chlorobenzo[b]thiophene-2-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established route involves a two-step process. The first step is the synthesis of the intermediate 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride.[1][2] The second step is the amidation of this acid chloride to form the final carboxamide product.
Q2: What are the most critical factors influencing the overall yield?
The critical factors include the purity of the starting materials and reagents, rigorous exclusion of moisture to prevent hydrolysis of the acid chloride intermediate, temperature control during both reaction stages, and the efficiency of the final work-up and purification procedures.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1] A suitable solvent system, such as Methanol:Chloroform (3:7), can be used to separate the starting materials, intermediates, and the final product, allowing for a visual assessment of the reaction's completion.[1]
Synthesis Pathway Overview
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion in the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (Step 1).
-
Possible Cause: Impure reagents or presence of moisture.
-
Solution: Ensure cinnamic acid is pure and dry. Use freshly distilled thionyl chloride and anhydrous solvents (e.g., chlorobenzene).[2] The reaction setup should be protected from atmospheric moisture using a drying tube.
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Possible Cause: Inefficient removal of SO₂ and HCl byproducts.
-
Solution: The presence of a catalyst like pyridine helps to neutralize the generated HCl.[1] Performing the reaction under a gentle stream of nitrogen can help drive off gaseous byproducts.
-
Problem 2: Low yield during the amidation of the acid chloride (Step 2).
-
Possible Cause: Hydrolysis of the acid chloride intermediate.
-
Solution: The 3-chlorobenzo[b]thiophene-2-carbonyl chloride intermediate is highly reactive and susceptible to hydrolysis. It should be used immediately after synthesis or stored under strictly anhydrous conditions.[3] When performing the amidation, add the acid chloride slowly to a cooled solution of the ammonia source to control the exothermic reaction and minimize hydrolysis.
-
-
Possible Cause: Suboptimal reaction conditions for amidation.
-
Solution: The choice of solvent and temperature is crucial. While some protocols for related compounds use pyridine as a solvent and reflux for 10-15 hours[1], a simpler amidation with aqueous ammonia should be performed at a lower temperature (e.g., 0-5 °C) to start.
-
-
Possible Cause: Formation of side products.
-
Solution: The primary side product is the corresponding carboxylic acid from hydrolysis. A proper work-up, such as pouring the reaction mixture into ice water, can help precipitate the desired amide while keeping more polar impurities in the aqueous phase.[1]
-
Problem 3: The final product is impure and difficult to purify.
-
Possible Cause: Inadequate work-up procedure.
-
Solution: After quenching the reaction (e.g., in ice water), ensure the crude solid is thoroughly washed with water to remove any inorganic salts or water-soluble impurities.[1]
-
-
Possible Cause: Incorrect recrystallization solvent.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of Chlorinated Benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated benzothiophenes. Below are solutions to common side reactions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of benzothiophenes?
A1: The most prevalent side reactions include over-chlorination (leading to di- or polychlorinated products), oxidation of the sulfur atom (forming sulfoxides or sulfones), poor regioselectivity (yielding a mixture of isomers), and reactions involving substituents on the benzothiophene ring. For instance, benzylic positions can undergo chlorination, and the presence of hydroxyl groups can lead to competing oxidation reactions.[1][2]
Q2: Which chlorinating agent is most suitable for selective monochlorination of benzothiophenes?
A2: The choice of chlorinating agent is critical for achieving selective monochlorination. N-Chlorosuccinimide (NCS) is often favored for its milder reactivity, which allows for more controlled monochlorination at room temperature.[3] Sulfuryl chloride (SO₂Cl₂) can also be effective, particularly at low temperatures.[3] The use of in-situ generated chlorine from hydrogen peroxide and hydrochloric acid at low temperatures is another high-yielding method for producing 2-chlorothiophene with minimal byproducts.[3]
Q3: How do substituents on the benzothiophene ring affect the chlorination reaction?
A3: Substituents significantly influence both the rate and regioselectivity of chlorination. Electron-donating groups (e.g., alkyl, alkoxy) activate the ring, favoring electrophilic substitution, while electron-withdrawing groups (e.g., carbonyl, nitro) deactivate the ring and can inhibit the reaction.[1] For example, a carbonyl group at the C2-position has been shown to inhibit C3-chlorination.[1][2] The position of the substituent also directs the incoming chloro group.
Q4: What is the primary cause of tar or polymer formation during chlorination?
A4: The formation of tar or polymeric material is often attributed to the high reactivity of the thiophene nucleus, which is significantly more reactive than benzene towards halogenation. This can be exacerbated by the use of strong Lewis acid catalysts, high reaction temperatures, and the presence of acidic impurities.
Troubleshooting Guides
Issue 1: Over-chlorination Resulting in Polychlorinated Byproducts
This is a common issue, especially when using highly reactive chlorinating agents like molecular chlorine (Cl₂).
Troubleshooting Workflow for Over-chlorination
Caption: A logical workflow to mitigate the over-chlorination of benzothiophenes.
Detailed Methodologies:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the benzothiophene substrate. For monochlorination, a 1:1 or a slight excess of the substrate is recommended.
-
Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., -10 to 0 °C) to decrease the reaction rate and improve selectivity.[3]
-
Slow Reagent Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This maintains a low concentration of the reactive chlorinating species, favoring monochlorination.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired monochlorinated product is maximized.
Issue 2: Formation of Oxidation Byproducts (Sulfoxides and Sulfones)
Oxidation of the sulfur atom is a potential side reaction, particularly when using oxidizing chlorinating agents like sodium hypochlorite (NaOCl).[1]
Troubleshooting Steps:
-
Choice of Reagent: If oxidation is a significant problem, consider switching to a non-oxidizing chlorinating agent such as N-Chlorosuccinimide (NCS).
-
Temperature Control: Reactions carried out at lower temperatures can sometimes minimize competing oxidative processes.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation, especially if air is contributing to the oxidation.
Issue 3: Poor Regioselectivity (Mixture of Isomers)
The inherent electronic properties of the benzothiophene ring favor chlorination at the C2 and C3 positions. The presence of substituents further complicates the regioselectivity.
Strategies to Improve Regioselectivity:
-
Bulky Chlorinating Agents: In some cases, employing a bulkier chlorinating agent can favor substitution at the less sterically hindered position.
-
Directed Ortho-Metalation: For highly specific regioselectivity, consider a directed metalation-halogenation approach. This involves deprotonating a specific position with a strong base (e.g., n-butyllithium) followed by quenching with a chlorine source.
-
Catalyst Selection: The choice of catalyst can influence the isomer distribution. For instance, in the chlorination of some phenols, specific catalysts have been shown to favor either ortho or para substitution. While not directly on benzothiophene, this principle may be applicable.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Benzothiophene
| Chlorinating Agent | Typical Conditions | Major Product(s) | Common Side Products | Yield Range |
| Sodium Hypochlorite (NaOCl) | Acetonitrile/water, 65-75 °C | C3-chloro (on C2-substituted) | Oxidation products (sulfoxides, sulfones), aldehydes from alcohols | 30-65%[1][2] |
| N-Chlorosuccinimide (NCS) | Acetonitrile or CCl₄, RT | C2- or C3-chloro | Succinimide, minor polychlorination | Moderate to high |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, 0 °C to RT | C2- and/or C3-chloro | Polychlorinated products, tar formation at higher temperatures | Variable |
| Molecular Chlorine (Cl₂) | Dichloroethane, < 50 °C | Mixture of isomers | Polychlorinated products, addition products | Variable |
| H₂O₂ / HCl | -10 to 0 °C | 2-chlorothiophene | Minimal byproducts | High |
Experimental Protocols
Protocol 1: Selective C3-Chlorination of a C2-Substituted Benzothiophene using NaOCl [1]
-
Prepare a solution of the C2-substituted benzothiophene in acetonitrile (0.5 M).
-
Heat the solution to 70 °C with stirring.
-
Add an aqueous solution of sodium hypochlorite pentahydrate (2.67 M, ~1.5 equivalents).
-
Stir the biphasic solution for 20 minutes.
-
Add a second portion of the NaOCl·5H₂O aqueous solution (~0.6 equivalents) with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between water and methylene chloride.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Controlled Monochlorination using NCS
-
Dissolve the benzothiophene substrate in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.05 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Reaction Pathway: Electrophilic Chlorination of Benzothiophene
Caption: The general mechanism for the electrophilic chlorination of benzothiophene.
References
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chlorobenzo[b]thiophene-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Chlorobenzo[b]thiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is ideal for achieving high purity of a solid compound, while column chromatography is highly versatile for separating the target compound from impurities with similar polarities.[1][2] The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the physical state of the crude product.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is derived from cinnamic acid and thionyl chloride.[3][4] Other potential impurities could be byproducts from the synthetic route, including regioisomers or related compounds formed during the reaction.[2]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, you can use deactivated silica gel. This is typically achieved by treating the silica gel with a base, such as triethylamine, often by adding 1-2% triethylamine to the eluent.[1] Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.[1] Minimizing the contact time of your compound with the silica gel by running the column as efficiently as possible can also help.[1]
Q4: I am having difficulty separating regioisomers of my substituted benzo[b]thiophene carboxamide. What is the best approach?
A4: Separating regioisomers is a common challenge due to their similar polarities.[2] To enhance separation during column chromatography, consider the following strategies:
-
Solvent System Screening: Use Thin Layer Chromatography (TLC) to systematically screen various solvent systems. A combination of a non-polar solvent (e.g., hexane or heptane) with a moderately polar solvent (e.g., dichloromethane or toluene) may provide the necessary selectivity.[1]
-
Column Dimensions: Employ a long, narrow column to increase the number of theoretical plates, which improves separation efficiency.[1]
-
Gradient Elution: Use a shallow solvent gradient, which involves a slow and gradual increase in the polarity of the eluent.[2]
Q5: My purified product has a persistent color. How can I remove it?
A5: A persistent color in the final product often indicates the presence of minor, highly colored impurities or degradation products.[2] Treating a solution of the compound with activated charcoal before the final recrystallization step can be effective in removing such colored contaminants.[2] A simple reslurry of the product in a suitable solvent like acetone may also help remove colored impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of crystals | The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures. | Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Consider using a binary solvent system to fine-tune solubility.[2] |
| The initial crude product has a very low concentration of the desired compound. | Perform a preliminary purification step, such as column chromatography, to enrich the desired compound before recrystallization. | |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the cooling process is too rapid. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| High levels of impurities are inhibiting crystal lattice formation. | Purify the oily product by column chromatography first and then attempt recrystallization with the purified fractions.[2] | |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] |
| Nucleation has not occurred. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | The eluent polarity is not optimal. | Systematically screen different solvent systems using TLC to find an eluent that provides a good separation with an Rf value of 0.2-0.4 for the target compound.[1] |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] | |
| The column is overloaded with the crude product. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.[1] |
| Compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent. For potentially acidic impurities or the compound itself, a few drops of acetic acid might help. For basic impurities, triethylamine can be added. |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Low solubility | [5] |
| Dichloromethane | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Ethanol | Soluble (especially when heated for recrystallization) | [3] |
Table 2: Expected Purity and Yield from Purification Methods
| Purification Method | Typical Purity | Typical Yield Range | Notes |
| Recrystallization | >98% | 50-85% | Highly dependent on the purity of the crude material. |
| Column Chromatography | >95% | 60-90% | Yield depends on the separation efficiency from impurities. |
Note: The yield ranges are typical for the purification of related organic compounds and may vary based on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or another suitable recrystallization solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used.[1]
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and perform TLC with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compound and impurities down the column at different rates.[2]
-
Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]
- 5. This compound: Properties, Uses, Safety Data & Supplier China | Chemical Profile & Expert Insights [chemheterocycles.com]
Technical Support Center: Optimizing Amidation of Benzothiophenes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the amidation of benzothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction of a benzothiophene carboxylic acid is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the amidation of benzothiophenes often stem from several factors:
-
Inefficient Activation: The carboxylic acid may not be effectively activated. The choice of coupling agent or the method for forming an acyl halide is critical.
-
Steric Hindrance: Benzothiophenes, especially those substituted near the reaction site, can present significant steric bulk, impeding the approach of the amine.
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1]
-
Suboptimal Reaction Conditions: The solvent, temperature, and base can significantly influence the reaction rate and equilibrium. Direct thermal condensation without a catalyst often requires high temperatures (>160 °C), which may not be suitable for sensitive substrates.[2]
-
Catalyst Inactivation (for catalyzed reactions): In palladium-catalyzed amidations, the catalyst can be deactivated by impurities or side reactions.[3]
Q2: What are the recommended starting points for choosing a coupling reagent for benzothiophene-2-carboxylic acid?
A2: A good starting point is to convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4] Following the formation of the acyl chloride, the amine is added, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the HCl byproduct.[5]
For direct coupling, a variety of modern coupling reagents can be effective, though screening may be necessary. Consider reagents known to be effective for hindered substrates.
Q3: I am observing significant side product formation. What are the likely culprits and how can they be minimized?
A3: Common side products in amidation reactions include:
-
Racemization: If your benzothiophene or amine contains a chiral center, racemization can occur, especially with acyl chloride methods at elevated temperatures. Using peptide coupling reagents at lower temperatures can mitigate this.
-
Over-acylation: If the amine has multiple reactive sites, di-acylation can occur. Using a controlled stoichiometry of the activating agent and amine can help.
-
Decomposition: Sensitive functional groups on the benzothiophene ring or the amine can degrade under harsh conditions (e.g., high temperatures or strongly acidic/basic environments). A protocol using in situ formation of acyl fluorides at elevated temperatures has been shown to be compatible with sensitive functional groups.[1]
Q4: How do I select the appropriate solvent and temperature for the amidation reaction?
A4: Solvent choice depends on the specific reaction type:
-
Acyl Chloride Formation: Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are preferred. Toluene can be advantageous as it allows for higher temperatures (up to 110°C) to ensure complete formation of the acyl chloride.[4]
-
Amidation Step: Solvents like DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common. The choice often depends on the solubility of the starting materials. For particularly challenging couplings with hindered substrates, polar aprotic solvents like DMF or dimethylacetamide (DMAC) may be necessary.[5]
Temperature should be optimized. Acyl chloride formation may require heating,[4] while the subsequent addition of the amine is often performed at 0°C and then allowed to warm to room temperature to control the exothermic reaction.[4]
Troubleshooting Guide
This section addresses specific problems encountered during the amidation of benzothiophenes.
Problem 1: No reaction or incomplete consumption of starting materials.
| Possible Cause | Suggested Solution |
| Insufficient Activation | Increase the equivalents of the coupling agent or try a more powerful one. If forming an acyl chloride, ensure the reaction goes to completion by monitoring via TLC (by quenching an aliquot with methanol to form the methyl ester).[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some amidations require heating to overcome activation barriers, especially with unreactive partners.[6][7] |
| Poorly Soluble Reagents | Switch to a more suitable solvent like DMF, DMAc, or dioxane that can fully dissolve all reactants. |
| Sterically Hindered Substrates | For highly hindered substrates, consider specialized protocols. A method involving the in situ formation of acyl fluorides (e.g., using BTFFH) has proven effective where standard methods fail.[1] |
Problem 2: Product is formed, but the yield is low and purification is difficult.
| Possible Cause | Suggested Solution |
| Side Reactions | Re-evaluate the reaction temperature and base. Use a non-nucleophilic hindered base (e.g., 2,6-lutidine) to minimize base-catalyzed side reactions. |
| Product Degradation | If the product is unstable to the workup conditions (e.g., aqueous wash), consider a non-aqueous workup or direct purification after solvent removal. |
| Amine Salt Formation | During acyl chloride reactions, the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of a scavenger base (e.g., Et₃N) is present.[5] |
| Catalyst Poisoning (Catalyzed Reactions) | For palladium-catalyzed amidations, ensure starting materials are pure. Sulfur compounds can sometimes interfere with catalyst activity. Consider using ligands like Xantphos that are robust.[3] |
Data & Reaction Parameters
Table 1: Optimization of Palladium-Catalyzed Amidation of Bromobenzothiophenes
(This table is a representative example based on conditions for related heteroaromatics)[3]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 110 | 68 |
| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 71 |
| 4 | Pd₂(dba)₃ | (t-Bu)₃P | t-BuONa | Toluene | 80 | 55 |
| 5 | Pd₂(dba)₃ | 3,5-(CF₃)₂Xantphos | Cs₂CO₃ | Toluene | 100 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Amidation of Benzothiophene-2-Carboxylic Acid via Acyl Chloride
-
Acyl Chloride Formation:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add benzothiophene-2-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equiv) or thionyl chloride (2.0 equiv). If using oxalyl chloride, add a catalytic amount of DMF (1 drop).
-
Allow the mixture to warm to room temperature and then heat to 40°C (for DCM) or reflux (for toluene) for 1-3 hours, or until gas evolution ceases and the solution becomes clear.[4]
-
Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once complete, remove the solvent and excess reagent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM (0.1 M).
-
In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visual Guides & Workflows
Workflow for Optimizing Benzothiophene Amidation
Caption: A workflow for systematic optimization of benzothiophene amidation reactions.
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting low-yielding amidation reactions.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reaction of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride with a suitable amine or ammonia.[1] This acylation reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Another common approach involves the conversion of 3-Chlorobenzo[b]thiophene-2-carboxylic acid to the carboxamide using coupling agents.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
-
Anhydrous Conditions: The starting material, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is a common impurity.
-
Temperature: The reaction temperature should be carefully controlled to prevent unwanted side reactions and decomposition of the starting materials or product.
-
Stoichiometry: The molar ratio of the reactants, including the amine and the base, should be optimized to ensure complete conversion of the starting material and to minimize side products.
-
Purity of Starting Materials: The purity of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is critical, as impurities from its synthesis can carry over to the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system, such as methanol and chloroform (7:3), can be used for TLC analysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Ensure proper stoichiometry of reactants. - Check the quality and activity of the reagents. |
| Hydrolysis of starting material. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Product loss during workup. | - Optimize the extraction and purification steps. - Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. | |
| Presence of 3-Chlorobenzo[b]thiophene-2-carboxylic acid impurity | Incomplete conversion of the carboxylic acid to the acyl chloride in the previous step. | - Ensure the reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion. |
| Hydrolysis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride during the amidation reaction. | - Strictly maintain anhydrous conditions. | |
| - Purify the final product by recrystallization from a suitable solvent like ethanol. The carboxylic acid has different solubility properties and can be removed.[2] | ||
| Discolored Product (Yellowish or Brownish) | Presence of impurities from the synthesis of the starting material (e.g., pyridine dimer). | - Purify the 3-Chlorobenzo[b]thiophene-2-carbonyl chloride before use. |
| Side reactions with the base (e.g., pyridine). | - Consider using a non-nucleophilic base like triethylamine. | |
| - Purify the final product by recrystallization. | ||
| Multiple Spots on TLC after Reaction | Formation of various byproducts. | - Analyze the side products using techniques like LC-MS to identify them. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation. |
| - Employ column chromatography for purification if recrystallization is insufficient. |
Experimental Protocols
Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid
This initial step is crucial as the purity of the acyl chloride affects the final product.
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Pyridine (catalyst)
-
Chlorobenzene (solvent)
Procedure:
-
A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml) is prepared in a reaction vessel.[2]
-
Thionyl chloride (0.77 mol) is added to the mixture.[2]
-
The reaction mixture is heated at reflux for 48 hours.[2]
-
Excess thionyl chloride is removed, and the product is isolated.
Synthesis of N-substituted-3-Chlorobenzo[b]thiophene-2-carboxamide
Materials:
-
3-Chlorobenzo[b]thiophene-2-carbonylchloride
-
Substituted amine (e.g., 2-amino-6-substituted benzothiazole)
-
Pyridine (solvent and base)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and the substituted amine (0.002 mol) in 25-30 ml of pyridine.[2]
-
Reflux the reaction mixture for 10-15 hours.[2]
-
After cooling, pour the reaction mixture into ice-cooled water.[2]
-
Filter the solid that separates, wash it with water, and dry it.[2]
-
Recrystallize the crude product from ethanol to obtain the purified product.[2]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common byproduct formation pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
troubleshooting failed synthesis of benzothiophene derivatives
Welcome to the Technical Support Center for the synthesis of benzothiophene derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in benzothiophene synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Many synthetic reactions, especially those involving organometallic intermediates or catalysts, are sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired benzothiophene derivative may be unstable under the reaction or workup conditions. Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help check for product degradation over time.
Q2: I am observing incomplete conversion of my starting materials. What steps should I take?
A2: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
-
Catalyst Activity: In catalyst-driven reactions, such as palladium-catalyzed cross-couplings, the catalyst may be deactivated or "poisoned." Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider increasing the catalyst loading in a trial reaction.
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to go to completion. Monitor the reaction's progress over an extended period. Conversely, excessively high temperatures can sometimes lead to decomposition of reactants, catalysts, or products.
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion. Carefully re-check the molar equivalents of all starting materials and reagents.
-
Formation of a Paste: In some large-scale reactions, the product may precipitate, forming a thick paste that inhibits effective stirring and further reaction. This can lead to incomplete cyclization or rearrangement. If this occurs, experimenting with the addition of a high-boiling, inert solvent may be necessary.[1]
Q3: I am struggling with poor regioselectivity in the functionalization of my benzothiophene core. How can I control it?
A3: Achieving the desired regioselectivity, particularly between the C2 and C3 positions, is a frequent challenge. The C2 position is often more electronically favored for many reactions.[2] Here are some strategies to control regioselectivity:
-
Directed ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity on the benzene ring portion of the molecule. A directing metalation group (DMG) can guide lithiation to a specific position, allowing for subsequent functionalization.[3]
-
Choice of Starting Material: The inherent electronic and steric properties of substituents already on the benzothiophene core will direct incoming groups. Carefully plan your synthetic route to leverage these directing effects.[2][3]
-
Reaction Conditions Optimization: Parameters like temperature, solvent, and the choice of base or catalyst can significantly influence the regioselectivity. For instance, lower temperatures can sometimes favor the thermodynamically more stable product.[3]
-
Metal-Free C3 Functionalization: For selective C3 arylation, a modern approach involves using benzothiophene S-oxides as precursors. This method proceeds through an interrupted Pummerer reaction, which can provide complete regioselectivity for the C3 position under mild, metal-free conditions.[4]
Q4: My crude product is impure, and purification is proving difficult. What are the best purification strategies?
A4: The similar polarity of benzothiophene derivatives and potential side products can make purification challenging.[3] If standard column chromatography is not effective, consider these options:
-
Column Chromatography: This is the most common method. Ensure proper loading of the crude product (adsorbed onto silica gel is often best) and a carefully optimized eluent system. A gradual increase in eluent polarity is recommended.[4]
-
Recrystallization: This can be a highly effective method for obtaining high-purity crystalline products. The choice of solvent is crucial; a mixture of a C1-8 alcohol and water can be effective for some benzothiophenes.[5]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly better separation than standard column chromatography.[3]
Troubleshooting Guides
Low Yield in Palladium-Catalyzed C2-Arylation
Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent problem, often stemming from suboptimal reaction conditions. A systematic optimization of the catalyst, oxidant (co-catalyst), solvent, and temperature is crucial.
The following table summarizes the optimization of a Pd-catalyzed C2 arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid.
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(OAc)₂ | CuCl₂ | DMSO | 78 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 75 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 55 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Caption: Systematic workflow for troubleshooting low yields.
Regioselectivity Issues: C2 vs. C3 Functionalization
Achieving selective functionalization at the C3 position over the more electronically favored C2 position is a significant challenge.[4] A modern, metal-free approach using benzothiophene S-oxides can provide excellent C3 selectivity.
Caption: Mechanism for regioselective C3-arylation.
Experimental Protocols
Protocol 1: Gram-Scale Palladium-Catalyzed C2 Arylation
This protocol describes the synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired product.[4]
Protocol 2: Regioselective Metal-Free C3-Arylation
This protocol details a method for the selective C3 arylation of benzothiophenes.
-
Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
-
Cool the mixture to -40 °C with stirring.
-
Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
-
Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.[4]
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for the purification of benzothiophene derivatives.
-
Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation needs monitored by TLC.
-
Collect and Analyze Fractions: Collect the eluate in separate fractions and monitor their composition using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[4]
Protocol 4: Gewald Synthesis of a Tetrahydro-benzo[b]thiophene
This protocol is an example of the Gewald reaction for synthesizing a substituted 2-amino-tetrahydro-benzo[b]thiophene.
-
Mix ethyl cyanoacetate (0.1 mol) and ortho- or para-anisidine (0.1 mol).
-
Heat the mixture for approximately eight hours at 170–180°C.
-
After cooling overnight, wash the mixture with ethanol and recrystallize from an acetone-water mixture to obtain the corresponding N-cyanoacetyl anisidine.
-
Dissolve the resulting product in ethanol and stir with elemental sulfur in the presence of diethylamine to yield the desired 2-amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophene.[6]
References
- 1. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
preventing degradation of 3-Chlorobenzo[b]thiophene-2-carboxamide during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-Chlorobenzo[b]thiophene-2-carboxamide during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For extended storage, maintaining a controlled environment is crucial.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: this compound is typically a white to off-white solid.[1] A color change may indicate degradation. Potential causes include exposure to light (photodegradation), reaction with oxidizing agents in the air (oxidation), or interaction with moisture. It is advisable to re-test the purity of the material before use.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, which would convert it to 3-chlorobenzo[b]thiophene-2-carboxylic acid.
-
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized, typically to a sulfoxide or a sulfone, particularly if exposed to oxidizing agents or prolonged exposure to air.[2][3]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to store the compound away from direct sunlight, which suggests a potential for photodegradation.[1] To mitigate this, always store it in an opaque or amber-colored container in a dark location.
Q5: What substances are incompatible with this compound?
A5: Strong oxidizing and reducing agents should be avoided as they may react with the compound.[1] Additionally, strong acids and bases should be avoided to prevent hydrolysis of the carboxamide group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to light, moisture, or air. | Store in a tightly sealed, opaque container in a desiccator or a controlled low-humidity environment. Re-evaluate purity before use. |
| Decreased purity observed in analysis (e.g., HPLC) | Chemical degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Consider aliquoting the compound to minimize repeated opening and closing of the main container. |
| Inconsistent experimental results | Use of partially degraded compound. | Always use a fresh, properly stored sample for critical experiments. It is good practice to periodically check the purity of stored compounds, especially for long-term studies. |
| Poor solubility | The compound itself has low aqueous solubility. Degradation could also potentially alter solubility. | Use appropriate organic solvents like dichloromethane or chloroform for solubilization.[1] If solubility issues persist with a previously soluble batch, it may be a sign of degradation. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool (2-8 °C) or -20 °C for long-term storage. | To minimize thermal degradation. A related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, demonstrates stability for at least 4 years at -20°C. |
| Light | In the dark (use of amber vials or opaque containers). | To prevent photodegradation.[1] |
| Atmosphere | Tightly sealed container, consider flushing with an inert gas (e.g., argon or nitrogen). | To prevent oxidation and moisture absorption.[1] |
| Humidity | Dry environment (consider storage in a desiccator). | To prevent hydrolysis. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Standard Solution:
- Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with the solvent. This is your stock solution.
- Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 1-20 µg/mL).
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent peak from any degradation products.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis spectrophotometry of the standard solution (scan from 200-400 nm to find the λmax).
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30 °C.
3. Sample Preparation for Stability Testing:
- Store aliquots of this compound under the desired storage conditions (e.g., 4°C, room temperature, 40°C).
- At specified time points (e.g., 0, 1, 3, 6 months), prepare a sample solution with a known concentration, similar to the standard preparation.
4. Analysis:
- Inject the standard solutions to generate a calibration curve.
- Inject the samples from the stability study.
- The percentage of this compound remaining can be calculated by comparing the peak area of the sample to the calibration curve. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
- Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl.
- Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2-8 hours).
- Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
- Dilute to a known concentration and analyze by HPLC.
2. Base Hydrolysis:
- Dissolve a known amount of the compound in a suitable solvent and add 0.1 M NaOH.
- Heat the solution (e.g., at 60-80 °C) for a specified period.
- Cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
- Dilute to a known concentration and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve a known amount of the compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Dilute to a known concentration and analyze by HPLC.
4. Thermal Degradation:
- Place the solid compound in a hot air oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24-48 hours).
- Allow the sample to cool, then prepare a solution of known concentration and analyze by HPLC.
5. Photodegradation:
- Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.
- Prepare a solution of known concentration and analyze by HPLC. A control sample should be kept in the dark under the same conditions.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: General experimental workflow for a stability study.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Scale-Up Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound? A1: The most prevalent and scalable route involves a two-step process. The first step is the reaction of a suitable precursor, such as cinnamic acid, with thionyl chloride to form the key intermediate, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.[1][2][3] The second step is the amidation of this acyl chloride with a source of ammonia or a specific amine to yield the final this compound.[4][5][6]
Q2: What are the primary safety concerns when handling thionyl chloride on a large scale? A2: Thionyl chloride is a highly corrosive and toxic chemical.[7][8] Key scale-up concerns include its violent reaction with water, releasing toxic gases like HCl and SO₂.[9][10] It can cause severe burns to the skin, eyes, and respiratory tract.[7][11] Proper personal protective equipment (PPE), including chemical-resistant suits, gloves, and respiratory protection, is mandatory.[7][10] All operations should be conducted in a well-ventilated area, preferably within a closed system, with robust off-gas scrubbing protocols in place.[7]
Q3: Is column chromatography a viable purification method on a large scale for this compound? A3: While possible, column chromatography is generally avoided for large-scale production due to high solvent consumption, cost, and time. The preferred method for purification at scale is recrystallization.[2] If impurities are difficult to remove by crystallization, re-evaluating the reaction workup to remove them via washes may be necessary before resorting to chromatography.[12]
Q4: How can I monitor the reaction progress effectively during scale-up? A4: For process monitoring, Thin Layer Chromatography (TLC) is a common and effective method to check for the consumption of starting materials and the formation of the product.[2] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine reaction completion and impurity profiles.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion in the formation of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (Step 1).
-
Possible Cause A: Insufficient Reaction Time or Temperature. Laboratory procedures often cite long reflux times (48-72 hours).[2][3] On a larger scale, heat transfer may be less efficient, requiring optimization of temperature and reaction duration.
-
Solution A: Monitor the reaction closely using TLC or HPLC. Consider a controlled increase in reaction temperature or extending the reaction time until the starting material is consumed.
-
Possible Cause B: Reagent Quality or Stoichiometry. The purity of cinnamic acid and thionyl chloride is crucial. Excess thionyl chloride is typically used, but the ratio may need adjustment for scale-up.[2][3]
-
Solution B: Ensure all reagents meet required purity specifications. Evaluate the molar ratio of thionyl chloride to the starting material; a slight increase may drive the reaction to completion.
Problem 2: The amidation reaction (Step 2) is too exothermic and difficult to control.
-
Possible Cause: The reaction between the highly reactive 3-Chlorobenzo[b]thiophene-2-carbonyl chloride and an amine is very rapid and generates significant heat.
-
Solution: Implement robust temperature control. Add the amine solution dropwise or via a syringe pump to the acyl chloride solution at a low temperature (e.g., 0-5 °C).[6] Ensure the reactor has adequate cooling capacity and agitation to dissipate heat effectively.
Problem 3: The final product is an oil and fails to crystallize during purification.
-
Possible Cause A: High Level of Impurities. The presence of unreacted starting materials, byproducts, or isomers can inhibit crystallization, acting as an oiling-out agent.[12]
-
Solution A: Purify the crude oil using column chromatography to isolate the pure compound, then attempt recrystallization again.[12] Alternatively, perform an aqueous workup with acid/base washes to remove polar or ionic impurities before crystallization.
-
Possible Cause B: Residual Solvent. Trapped solvent can prevent the product from solidifying.
-
Solution B: Ensure the crude product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove all residual solvent before attempting recrystallization.[12]
Problem 4: The isolated product has a persistent color.
-
Possible Cause: The presence of colored impurities, often from side reactions or degradation.
-
Solution: During the recrystallization process, add a small amount of activated charcoal to the hot solution and reflux for a short period. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.[12]
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (Intermediate).
| Parameter | Value | Source |
| Starting Material | Cinnamic acid | [2][3] |
| Reagent | Thionyl chloride (SOCl₂) | [2][3] |
| Catalyst/Base | Pyridine | [2] |
| Solvent | Chlorobenzene | [2] |
| Temperature | Reflux | [2][3] |
| Reaction Time | 48 - 72 hours | [2][3] |
Table 2: Physical Properties of Key Compounds.
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | C₉H₄Cl₂OS | 231.10 | White to light yellow powder | 113.0 - 117.0 |
| This compound | C₉H₆ClNOS | 211.67 | White or off-white powder | 268 - 272 |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (Intermediate)
-
Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor with chlorobenzene (approx. 6 volumes relative to cinnamic acid).[2] Equip the reactor with a mechanical stirrer, condenser, temperature probe, and an addition funnel. Connect the condenser outlet to a gas scrubber system containing a caustic solution (e.g., NaOH) to neutralize HCl and SO₂ off-gases.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge cinnamic acid (1.0 eq) and a catalytic amount of pyridine (0.1 eq) to the reactor.[2]
-
Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 3.8 eq) to the stirred mixture via the addition funnel.[2] An exotherm may be observed; control the addition rate to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 48-72 hours, or until reaction completion is confirmed by in-process controls (e.g., TLC/HPLC).[2][3]
-
Work-up: Once complete, cool the mixture. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude solid can be dissolved in a hot solvent like cyclohexane and filtered to remove impurities.[3] Upon cooling, the product will crystallize.
-
Isolation: Collect the crystallized product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Scale-Up Synthesis of this compound (Final Product)
-
Reactor Setup: In a separate reactor equipped for cooling, dissolve the amine source (e.g., an appropriate amine, 1.0 eq) and a base like triethylamine (1.5 eq) in a suitable solvent such as ethyl acetate.[6]
-
Acyl Chloride Solution: Prepare a solution of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in ethyl acetate.
-
Amidation: Cool the amine solution to 0-5 °C.[6] Slowly add the acyl chloride solution dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC/HPLC.[6]
-
Quenching & Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Isolation & Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude solid can then be purified by recrystallization from a suitable solvent like ethanol or a methanol/water mixture.[2][6] Filter the purified solid, wash with cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
References
- 1. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 21211-09-6 [smolecule.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. lanxess.com [lanxess.com]
- 8. nj.gov [nj.gov]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 3-Chlorobenzo[b]thiophene-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection and functionalization of 3-Chlorobenzo[b]thiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of this compound?
A1: The most common and versatile methods for functionalizing the 3-chloro position of the benzo[b]thiophene ring are palladium-catalyzed cross-coupling reactions.[1] These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with various amines.[2]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Q2: How does the carboxamide group at the 2-position affect the reactivity of the 3-chloro position?
A2: The carboxamide group is an electron-withdrawing group, which can influence the reactivity of the aryl chloride. In palladium-catalyzed reactions, the electronic nature of the substrate can affect the rate of oxidative addition, which is often the rate-determining step. While aryl chlorides are generally less reactive than bromides or iodides, the presence of an electron-withdrawing group can sometimes facilitate the oxidative addition step. However, the amide group can also act as a coordinating group to the metal center, potentially influencing the catalytic cycle in a complex manner.
Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the first things to check?
A3: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation. The choice of ligand is critical, especially for less reactive aryl chlorides. Consider using bulky, electron-rich phosphine ligands.
-
Base: The choice and quality of the base are crucial. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous.
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to air or moisture. Use fresh, high-purity boronic acid.
-
Inert Atmosphere: The reaction must be performed under a strict inert atmosphere (argon or nitrogen) to protect the catalyst and ligands from oxidation.
Q4: I am having trouble with my Buchwald-Hartwig amination. What are some common issues?
A4: Common issues in Buchwald-Hartwig amination include:
-
Catalyst Inhibition: The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand might be necessary.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The choice of base can be critical and may need optimization.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the starting material, where the chlorine is replaced by a hydrogen atom.[2] This can be minimized by optimizing the reaction conditions, particularly the choice of ligand and base.
Q5: Can I perform a Sonogashira coupling with this compound?
A5: Yes, Sonogashira coupling is a viable method for introducing an alkyne moiety at the 3-position. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. For aryl chlorides, which are less reactive, more active catalyst systems may be required. Copper-free Sonogashira protocols are also available and can help to minimize the homocoupling of the alkyne (Glaser coupling).
Catalyst Selection Guide
Choosing the optimal catalyst system is critical for a successful cross-coupling reaction. The following tables summarize recommended catalysts and ligands for different types of functionalization reactions based on literature for similar substrates.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Moderate to Good |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 100-120 | Good to Excellent |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene | 90-110 | Good |
Table 3: Catalyst Systems for Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF/Toluene | 50-80 | Good |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | Dioxane | 80-100 | Moderate to Good (Copper-free) |
Table 4: Catalyst Systems for Heck Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Good |
| PdCl₂ | - | NaOAc | NMP | 120-140 | Moderate to Good (Ligandless) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 9:1 Toluene/H₂O, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Catalyst Selection Logic
Caption: Decision tree for selecting the appropriate coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Regioselectivity in the Synthesis of Benzothiophene Derivatives
Welcome to the technical support center for the regioselective synthesis of benzothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to address challenges encountered in controlling regioselectivity during the synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzothiophene derivatives, focusing on controlling the position of substitution.
Problem 1: Poor Regioselectivity in Direct C-H Functionalization (Mixture of C2 and C3 isomers)
Question: My direct C-H arylation/alkylation of a benzothiophene is yielding a mixture of C2 and C3 isomers. How can I favor the formation of one regioisomer over the other?
Answer: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a common challenge. The outcome is influenced by the reaction mechanism, catalyst, and directing groups.
-
For C2-Selectivity:
-
Palladium Catalysis: Many palladium-catalyzed direct arylation methods inherently favor the C2 position.[1][2] Ensure your reaction conditions are optimized for this outcome. High temperatures (100-150 °C) are often required.[3] A recent method has shown that near-room-temperature α-arylation can be achieved with high selectivity by using low loadings of a palladium catalyst in the presence of a silver(I) co-catalyst, which is believed to mediate the C-H activation.[3]
-
Reactant Choice: The choice of aryl halide can influence selectivity. Electron-rich aryl halides have been shown to couple effectively at the C2 position.[2]
-
-
For C3-Selectivity:
-
Metal-Free Interrupted Pummerer Reaction: A powerful, directing-group-free method for achieving complete C3-selectivity involves the use of benzothiophene S-oxides as starting materials.[4][5] An interrupted Pummerer reaction with phenol or silane coupling partners delivers C3-arylated or -alkylated benzothiophenes with high regioselectivity under mild, metal-free conditions.[4][5]
-
Reaction Conditions: For some palladium-catalyzed systems, a switch in regioselectivity from C2 to C3 has been observed by modifying the catalyst loading.[3] Experimenting with lower catalyst concentrations might favor C3 functionalization in specific cases.
-
Problem 2: Unwanted Isomer Formation in Electrophilic Substitution on the Benzene Ring (e.g., Mixture of 6- and 7-substituted isomers)
Question: I am attempting an electrophilic substitution on the benzene portion of my benzothiophene, but I'm getting a mixture of regioisomers. How can I direct the substitution to a specific position, for example, the 7-position?
Answer: Controlling regioselectivity on the benzene ring of the benzothiophene scaffold is governed by the electronic effects of existing substituents and can be precisely controlled using directing groups.
-
Directed ortho-Metalation (DoM): This is a highly effective strategy for achieving regioselectivity. By installing a directing metalation group (DMG) at a specific position, you can activate an adjacent C-H bond for deprotonation by a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile.[6] For instance, converting a 7-hydroxybenzothiophene to its O-carbamate derivative acts as a powerful DMG to direct lithiation specifically to the C6 position.[6] This C6-lithiated intermediate can then be functionalized.
-
Influence of Substituents: The inherent electronic properties of substituents already present on the benzene ring will direct incoming electrophiles.
-
Activating Groups (Ortho-, Para-directing): Electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) will direct electrophilic attack to the ortho and para positions relative to themselves.[7][8][9][10]
-
Deactivating Groups (Meta-directing): Electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) will direct incoming electrophiles to the meta position.[7][9][10] Careful consideration of the starting material's substitution pattern is crucial for predicting and controlling the outcome of electrophilic aromatic substitution reactions.
-
Problem 3: Low or No Yield of the Desired Benzothiophene Product
Question: My reaction to synthesize a substituted benzothiophene is resulting in a very low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields can be attributed to several factors, from the quality of reagents to suboptimal reaction conditions.
-
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous, especially for moisture-sensitive reactions like those involving organolithium reagents or certain metal catalysts.
-
Reaction Conditions:
-
Temperature: Many benzothiophene syntheses, particularly metal-catalyzed C-H functionalizations, require high temperatures to proceed efficiently.[3] Conversely, for some reactions, lower temperatures may be necessary to prevent side reactions or decomposition.
-
Catalyst and Ligand: The choice of catalyst and ligand (if applicable) is critical. For palladium-catalyzed reactions, ensure the correct palladium source and ligand are being used for the desired transformation.
-
Base: The choice and stoichiometry of the base are crucial. In DoM, for example, a strong, non-nucleophilic base like s-BuLi is required in stoichiometric amounts.[6]
-
-
Atmosphere: For reactions sensitive to oxygen, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Problem 4: Difficulty in Separating Regioisomers
Question: I have synthesized a mixture of benzothiophene regioisomers that are proving difficult to separate by standard column chromatography. What other purification techniques can I employ?
Answer: The similar polarities of regioisomers can make their separation challenging. If standard silica gel chromatography is ineffective, consider the following alternatives:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can offer significantly better resolution than standard column chromatography. Method development will be necessary to optimize the column, mobile phase, and gradient.
-
Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to find conditions under which one isomer preferentially crystallizes.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties (e.g., polarity, solubility), making it easier to separate. The derivatizing group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to control regioselectivity in the synthesis of benzothiophene derivatives?
A1: The primary strategies include:
-
Directed ortho-Metalation (DoM): Utilizes a directing group to achieve highly regioselective functionalization of the benzene ring.[6]
-
Metal-Catalyzed C-H Functionalization: Employs catalysts (e.g., Palladium, Copper, Rhodium) to selectively activate and functionalize specific C-H bonds, often with high regioselectivity for the C2 or C3 position.[1]
-
Metal-Free Reactions: Includes methods like photocatalytic radical annulation and interrupted Pummerer reactions, which can provide excellent regioselectivity under mild conditions.[4][5][11][12][13]
-
Electrophilic Cyclization: The cyclization of appropriately substituted precursors can lead to specific substitution patterns on the newly formed thiophene ring.[14]
-
Gewald Aminothiophene Synthesis: This multi-component reaction can be used to synthesize polysubstituted 2-aminothiophenes, which can be precursors to specifically substituted benzothiophenes.[15][16][17][18][19]
Q2: How does Directed ortho-Metalation (DoM) work to control regioselectivity?
A2: DoM relies on a directing metalation group (DMG), which is typically a Lewis basic functional group. This DMG coordinates to a strong base, usually an organolithium reagent, bringing the base into close proximity to a specific ortho C-H bond.[20] This proximity effect facilitates the selective deprotonation of that C-H bond, creating a lithiated intermediate that can then react with an electrophile to introduce a new substituent at that specific position.[6][20]
Q3: Are there any reliable metal-free methods for regioselective benzothiophene synthesis?
A3: Yes, several metal-free methods have been developed.
-
Interrupted Pummerer Reaction: This approach uses readily available benzothiophene S-oxides and allows for the completely regioselective introduction of aryl and alkyl groups at the C3 position.[4][5]
-
Photocatalytic Radical Annulation: This method utilizes visible light and an organic dye as a photocatalyst to achieve the regioselective synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes under mild conditions.[11][12][13]
-
Twofold C-H Functionalization: A metal-free, one-pot annulation of arenes can be achieved through an interrupted Pummerer reaction/[13][13]-sigmatropic rearrangement/cyclization sequence.[21][22][23]
Q4: Can the Gewald reaction be used for the synthesis of substituted benzothiophenes?
A4: The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[15][18] While it directly produces thiophenes, it can be adapted to produce precursors for benzothiophenes. For example, using a cyclic ketone like cyclohexanone in a Gewald reaction yields a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, which can then be aromatized in a subsequent step to form the corresponding substituted benzothiophene.
Data Presentation
Table 1: Comparison of Regioselective C-H Functionalization Methods for Benzothiophene
| Method | Position Selectivity | Catalyst/Reagent | Typical Yields | Key Advantages |
| Palladium-Catalyzed Direct Arylation | Primarily C2 | Pd(OAc)₂, Pd₂(dba)₃, etc. | Moderate to High | Good functional group tolerance. |
| Ag(I)-Mediated α-Arylation | Exclusively C2 | Low loading Pd₂(dba)₃·CHCl₃, Ag₂CO₃ | High | Near room temperature conditions, high selectivity.[3] |
| Metal-Free Interrupted Pummerer Reaction | Exclusively C3 | Benzothiophene S-oxides, TFAA | High (50-95%) | Completely regioselective, metal-free, mild conditions.[4][5][6] |
| Photocatalytic Radical Annulation | Regioselective | Eosin Y, Green Light | Moderate to Good | Metal-free, mild conditions, avoids high temperatures.[11][12][13] |
| Directed ortho-Metalation (DoM) | Benzene ring (ortho to DMG) | s-BuLi, TMEDA | Good to High | Precise control over substitution on the benzene ring.[6] |
Experimental Protocols
Key Experiment: Regioselective 6-Lithiation of N,N-diethyl-7-carbamoyloxy-1-benzothiophene via Directed ortho-Metalation (DoM)
This protocol is adapted from established methodologies for the directed ortho-metalation of aryl O-carbamates.[6]
Materials:
-
N,N-diethyl-7-carbamoyloxy-1-benzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., N,N-dimethylformamide, iodine, etc.)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq).
-
Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of TMEDA: Freshly distilled TMEDA (1.2 eq) is added dropwise to the stirred solution.
-
Lithiation: s-BuLi (1.2 eq) is added dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is then stirred at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: The chosen electrophile (1.5 eq), dissolved in a small amount of anhydrous THF if necessary, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature.
-
Quenching the Reaction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 6-substituted-7-carbamoyloxy-1-benzothiophene.
Visualizations
Caption: Experimental workflow for the Directed ortho-Metalation of N,N-diethyl-7-carbamoyloxy-1-benzothiophene.
Caption: Decision tree for selecting a synthetic strategy based on desired regioselectivity.
Caption: Contrasting pathways for regioselective C2 vs. C3 functionalization of benzothiophene.
References
- 1. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]
- 14. Benzothiophene synthesis [organic-chemistry.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Gewald Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. baranlab.org [baranlab.org]
- 21. researchgate.net [researchgate.net]
- 22. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 23. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of a Novel Benzo[b]thiophene-2-carboxamide Analog and Morphine
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent analgesics with improved side-effect profiles compared to traditional opioids, a novel benzo[b]thiophene-2-carboxamide analog, referred to as compound 25, has emerged as a promising candidate. This guide provides a detailed comparison of the analgesic efficacy and mechanisms of action of this novel compound against the gold-standard opioid, morphine, supported by available preclinical data.
Quantitative Comparison of Analgesic Efficacy
Preclinical studies have demonstrated the potent antinociceptive effects of the benzo[b]thiophene-2-carboxamide analog (compound 25). The following table summarizes the key efficacy data in a thermal pain model compared to morphine.
| Compound | Test Model | Endpoint | ED₅₀ (Effective Dose, 50%) | Primary Side Effects Profile |
| Benzo[b]thiophene-2-carboxamide analog (Compound 25) | Thermal-stimulated pain | Analgesia | 127.1 ± 34.65 µg/kg[1][2][3] | Less gastrointestinal transit inhibition and antinociceptive tolerance than morphine.[1][2][3] |
| Morphine | Thermal-stimulated pain | Analgesia | Not explicitly stated in the same study, but used as a comparator. | Known to cause significant constipation, tolerance, and has a higher reward effect.[1][2][3] |
Signaling Pathways and Mechanism of Action
The analgesic effects of both morphine and the benzo[b]thiophene-2-carboxamide analog are primarily mediated through the opioid receptor system, yet their downstream signaling may differ, contributing to their distinct side-effect profiles.
Benzo[b]thiophene-2-carboxamide Analog (Compound 25): This compound acts as a potent agonist at the mu-opioid receptor. Its mechanism involves the activation of both the cyclic adenosine monophosphate (cAMP) and β-arrestin-2 mediated pathways.[1][2][3] It also interacts weakly with the nociceptin-orphanin FQ opioid peptide and delta-opioid receptors via the cAMP pathway.[1][2][3]
Signaling pathway of Benzo[b]thiophene-2-carboxamide analog (Compound 25).
Morphine: Morphine primarily exerts its analgesic effects through the mu-opioid receptor.[4] Its peripheral analgesic action involves the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway, leading to hyperpolarization of nociceptive neurons.[4] Centrally, morphine's signaling is more complex. While it produces analgesia, at very low doses it can paradoxically induce hyperalgesia through a PLCβ3/PKCγ/NMDA pathway. Furthermore, prolonged use is associated with the activation of MAPK signaling pathways (ERK, p38, JNK) and CREB, which may contribute to tolerance and hyperalgesia.
Simplified signaling pathways of Morphine, highlighting divergent effects.
Experimental Protocols
The assessment of analgesic efficacy typically involves standardized, validated animal models of nociception. The primary methods used to evaluate centrally acting analgesics like the compounds discussed are the hot plate and tail-flick tests.
Hot Plate Test
The hot plate test is a method to assess the response to a thermal stimulus, primarily reflecting supraspinal mechanisms of analgesia.
Apparatus: A heated plate with a controllable, constant temperature, enclosed by a transparent cylinder to confine the animal.
Procedure:
-
Acclimatization: Animals (typically mice or rats) are brought to the testing room at least one hour before the experiment to acclimate.
-
Baseline Latency: Each animal is placed individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 1°C). The time until the animal exhibits a nocifensive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage. Animals not responding within the cut-off time are excluded.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., benzo[b]thiophene-2-carboxamide analog), a positive control (e.g., morphine), or a vehicle control.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The increase in latency time compared to the baseline is calculated as a measure of analgesic activity.
Tail-Flick Test
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, which is primarily a spinal reflex.
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Animal Restraint and Acclimatization: The animal (typically a mouse or rat) is gently restrained, often in a specialized holder, allowing the tail to be exposed.
-
Baseline Latency: The radiant heat source is focused on a specific portion of the tail. The time taken for the animal to flick its tail away from the heat source is automatically recorded. A pre-test is conducted to determine the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to avoid tissue damage.
-
Drug Administration: Similar to the hot plate test, animals are grouped and administered the respective compounds or vehicle.
-
Post-treatment Latency: The tail-flick latency is measured at various time intervals after drug administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
The following diagram illustrates a general workflow for these types of in vivo analgesic assays.
References
In Vitro Bioactivity of 3-Chlorobenzo[b]thiophene-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various 3-Chlorobenzo[b]thiophene-2-carboxamide derivatives. The data presented herein is collated from multiple studies to offer a comprehensive overview of their potential as anticancer and antimicrobial agents. Detailed experimental protocols for the key bioassays are provided to support the reproducibility of the findings.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, and for some derivatives, the inhibition of key signaling pathways such as VEGFR-2. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Comparative Anticancer Potency of Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pt(IV) complex with 3-chlorobenzo[b]thiophene-2-carboxylic acid ligand | A2780 (Ovarian Cancer) | 0.4 ± 0.3 | [1] |
| Thiophene Carboxamide Derivative 2b | Hep3B (Liver Cancer) | 5.46 | [2][3] |
| Thiophene Carboxamide Derivative 2e | Hep3B (Liver Cancer) | 12.58 | [2][3] |
| Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (F8) | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [4][5][6] |
| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Hepatocellular Carcinoma) | 23 µg/mL | [2] |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Hepatocellular Carcinoma) | 7.66 µg/mL | [2] |
| Thiophene Carboxamide MB-D2 | A375 (Melanoma) | < 100 | [7] |
| Thiophene Carboxamide MB-D2 | MCF-7 (Breast Cancer) | < 100 | [7] |
| Thiophene Carboxamide MB-D2 | HT-29 (Colon Cancer) | < 100 | [7] |
| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2 (Liver Cancer) | Low µM range | [7] |
| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | Caco-2 (Colon Cancer) | Low µM range | [7] |
Antimicrobial Activity
Several 3-halobenzo[b]thiophene derivatives have been evaluated for their efficacy against pathogenic bacteria and fungi. The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency of 3-Halobenzo[b]thiophene Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [8][9] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [8][9] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | [8][9] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [8][9] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | 16 | [8][9] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast | 16 | [8][9] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 64 | [8] |
| 2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 64 | [8] |
| 2-cyclopentanol-3-chlorobenzo[b]thiophene | S. aureus, E. faecalis, C. albicans | 128 | [8] |
| Benzo[b]thiophene with methyl alcohol at C2 and chlorine at C3 | B. cereus | Better antimicrobial activity | [8] |
| Benzo[b]thiophene with methyl alcohol at C2 and chlorine at C3 | C. albicans | Better antimicrobial activity | [8] |
| 2-cyclohexyl-3-chlorobenzo[b]thiophene | C. albicans | 512 | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[11][12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10][13]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.[13] A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.[14][16]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[14][15] Include positive (broth and inoculum) and negative (broth only) controls.[14]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[17]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[14][17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for determining anticancer and antimicrobial activities.
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Versatile Benzothiophene-2-Carboxamide Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of privileged scaffolds is paramount. Among these, the benzothiophene-2-carboxamide core has emerged as a versatile template for designing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the SAR of benzothiophene-2-carboxamide derivatives against different target classes, supported by quantitative data and detailed experimental protocols.
The benzothiophene ring system, a fusion of benzene and thiophene, bestows unique physicochemical properties upon its derivatives, including lipophilicity and the ability to engage in various non-covalent interactions. When functionalized with a carboxamide at the 2-position, it creates a key pharmacophore capable of forming crucial hydrogen bonds with biological macromolecules. The amenability of both the benzothiophene ring and the carboxamide moiety to chemical modification has allowed for the exploration of a vast chemical space, leading to the discovery of potent inhibitors for enzymes such as kinases and proteases, as well as compounds with significant antimicrobial and antihyperlipidemic activities.
Comparative Analysis of Biological Activities
The following sections detail the SAR of benzothiophene-2-carboxamides across various therapeutic areas, with quantitative data summarized in comparative tables.
As Kinase Inhibitors
Benzothiophene-2-carboxamides have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer and inflammatory diseases.[1][2]
A notable study focused on the development of 5-hydroxybenzothiophene-2-carboxamide derivatives as multi-kinase inhibitors.[1] The SAR exploration revealed that substitutions on the carboxamide nitrogen significantly influence potency and selectivity. For instance, the introduction of a hexyl group at the N-position of 5-hydroxybenzo[b]thiophene-2-carboxamide resulted in a compound with moderate activity, while incorporating a 4-hydroxyphenyl group led to selective inhibition of haspin kinase.[1] Further elaboration of the scaffold by converting the carboxamide to a hydrazide and subsequently to a benzylidene hydrazide yielded a potent multi-target kinase inhibitor, 16b , with nanomolar efficacy against several kinases.[1]
Another series of benzothiophene carboxylate derivatives were identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[2] The compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) demonstrated an IC50 of 3.19 μM. Its prodrug, a benzothiophene-2-carboxamide derivative BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide), showed significant activity in increasing residual BCKDC activity in patient-derived cells.[2]
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 4 | Haspin | >60% inhibition at 1 µM | [1] |
| 6 | Haspin | >60% inhibition at 1 µM | [1] |
| 7 | Haspin | >60% inhibition at 1 µM | [1] |
| 10 | Haspin | >60% inhibition at 1 µM | [1] |
| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | [1] |
| BT2 | BDK | 3190 | [2] |
| CX-4945 (Silmitasertib) | CK2, Clk1, Clk2, Clk3, Dyrk1A, Dyrk1B | 14, 82, 4, 90, 6.8, 6.4 | [1] |
| 10b | Clk1 | 12.7 | [3] |
Table 1: In vitro kinase inhibitory activity of selected benzothiophene-2-carboxamide derivatives and related compounds.
As SENP Inhibitors
The SUMO-specific proteases (SENPs) are crucial in regulating the SUMOylation pathway, which is often dysregulated in cancer. Benzothiophene-2-carboxamides have been identified as potent and selective inhibitors of SENPs.[4] Starting from a virtual screening hit, a series of derivatives were designed to explore an unoccupied hydrophobic pocket in the target enzymes. This led to the discovery of compounds with IC50 values as low as 0.56 μM.[4] Notably, compound 77 , an ethyl acetate derivative, exhibited submicromolar inhibitory activity and a 33-fold selectivity for SENP2 over SENP5, highlighting the potential for achieving selectivity within this highly homologous enzyme family.[4]
| Compound | Target | IC50 (µM) | Selectivity (SENP2 vs SENP5) | Reference |
| Hit Compound (ZCL951) | SENP1/2/5 | - | - | [4] |
| Optimized Derivatives | SENP1/2/5 | As low as 0.56 | - | [4] |
| Compound 77 | SENP2 | Submicromolar | 33-fold | [4] |
Table 2: Inhibitory activity of benzothiophene-2-carboxamide derivatives against SENPs.
As Antimicrobial Agents
The rise of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. Benzothiophene-2-carboxamides have shown promise in this area.[5][6] A series of benzo[b]thiophene acylhydrazones, derived from benzothiophene-2-carbohydrazide, were synthesized and screened against Staphylococcus aureus.[5][6] The compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b ) was identified as a non-cytotoxic derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus.[5][6] This highlights the potential of this scaffold in combating antibiotic resistance.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| II.b | Staphylococcus aureus (including resistant strains) | 4 | [5][6] |
| 12E | S. aureus | High activity | [7] |
| 12L | S. aureus | High activity | [7] |
| 12J | S. aureus | High activity | [7] |
Table 3: Antimicrobial activity of selected benzothiophene-2-carboxamide derivatives.
As Antihypertriglyceridemic Agents
Dyslipidemia is a major risk factor for cardiovascular diseases. A study on benzothiophene carboxamide derivatives revealed their potential as potent antihypertriglyceridemic agents.[8][9] Compounds 6 , 7 , and 9 , which are derivatives of aminobenzophenones and aminobenzimidazole, significantly reduced plasma triglyceride levels in Triton WR-1339-induced hyperlipidemic rats at a dose of 15 mg/kg.[8][9] These compounds also led to a significant increase in high-density lipoprotein (HDL) levels, suggesting a favorable impact on the lipid profile.[8][9]
| Compound | Dose (mg/kg) | Effect on Triglyceride Levels | Effect on HDL Levels | Reference |
| 6 | 15 | Significant reduction | Significant increase | [8][9] |
| 7 | 15 | Significant reduction | Significant increase | [8][9] |
| 9 | 15 | Significant reduction | Significant increase | [8][9] |
Table 4: In vivo antihyperlipidemic activity of benzothiophene-2-carboxamide derivatives in rats.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against various kinases was determined using a standard in vitro kinase assay. The general procedure is as follows:
-
Enzyme and Substrate Preparation: Recombinant human kinases were used. A suitable substrate for each kinase (e.g., a generic peptide substrate) was prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, and ATP (at a concentration close to its Km value) were incubated with the test compounds in a microplate. The final DMSO concentration was kept constant (typically ≤1%).
-
Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate. This was typically done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition was calculated relative to a control reaction without the inhibitor. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[1][3]
SENP Inhibition Assay
The inhibitory activity against SENPs was assessed using a fluorogenic substrate-based assay.
-
Reagents: Recombinant human SENP1, SENP2, and SENP5 were used. A fluorogenic SUMO-peptide substrate was employed.
-
Assay Procedure: The SENP enzyme was pre-incubated with the test compound at various concentrations in an assay buffer. The reaction was initiated by the addition of the fluorogenic substrate.
-
Measurement: The increase in fluorescence due to the cleavage of the substrate was monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence versus time curve. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: The bacterial strains were grown in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5][6]
In Vivo Antihyperlipidemic Activity Assay
The effect of the compounds on lipid levels was evaluated in a Triton WR-1339-induced hyperlipidemia rat model.
-
Animal Model: Wistar rats were used. Hyperlipidemia was induced by a single intraperitoneal injection of Triton WR-1339.
-
Compound Administration: The test compounds were administered orally or intraperitoneally at a specified dose (e.g., 15 mg/kg body weight).
-
Blood Sampling: Blood samples were collected at different time points after compound administration.
-
Biochemical Analysis: Plasma levels of triglycerides and HDL were determined using standard enzymatic kits.
-
Statistical Analysis: The data were analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treated groups with the control group.[8][9]
Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate key SAR principles for benzothiophene-2-carboxamides.
Caption: SAR for Benzothiophene-2-Carboxamide Kinase Inhibitors.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
The benzothiophene-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency, selectivity, and even the class of biological target engaged. The presented data and experimental protocols offer a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical entity. Future work in this area will likely focus on fine-tuning the pharmacokinetic properties of these derivatives and exploring their efficacy in more complex disease models.
References
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of 3-Chlorobenzo[b]thiophene-2-carboxamide as a µ-Opioid Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 3-Chlorobenzo[b]thiophene-2-carboxamide as a µ-opioid receptor (MOR) agonist. Due to the limited availability of direct experimental data for this compound, this guide utilizes published data for a closely related and potent analgesic analog from the benzo[b]thiophene-2-carboxamide class, referred to herein as "Compound 25".[1][2][3] This analog serves as a surrogate to illustrate the potential µ-opioid agonist activity of the chemical class. The performance of Compound 25 is compared with well-established µ-opioid agonists, morphine and DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin).
Introduction to µ-Opioid Agonism
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[4] The binding of an agonist to the MOR promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling pathway is the primary mechanism for the analgesic effects of opioids.
Comparative In Vitro and In Vivo Data
The following tables summarize the available quantitative data for Compound 25, morphine, and DAMGO, providing a basis for comparing their efficacy and potency as µ-opioid agonists.
Table 1: In Vitro µ-Opioid Receptor Binding and Functional Activity
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Functional Efficacy (% of Max) | Assay |
| Compound 25 | Data not available | Strong potency (specific value not published) | Strong efficacy (specific value not published) | cAMP Assay[1][3] |
| Morphine | ~1-10 nM[5] | ~50-100 nM[6] | Partial to full agonist[7] | Radioligand Binding, cAMP Assay |
| DAMGO | ~1-2 nM[8] | ~28 nM[9] | Full agonist | Radioligand Binding, GTPγS Assay |
Table 2: In Vivo Analgesic Activity (Hot Plate Test)
| Compound | Analgesic Potency (ED50) | Route of Administration | Animal Model |
| Compound 25 | 127.1 ± 34.65 µg/kg[1][3] | Not specified | Mouse |
| Morphine | ~1-10 mg/kg[10] | Subcutaneous | Mouse |
| DAMGO | Data not available (typically used in vitro) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for µ-Opioid Receptor
This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared.
-
Incubation: Membranes are incubated with a radiolabeled µ-opioid receptor ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the µ-opioid receptor.[11][12]
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.[13][14]
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from concentration-response curves.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of µ-opioid receptor activation.[15]
-
Cell Culture: Cells stably expressing the µ-opioid receptor are cultured.
-
Stimulation: Cells are pre-treated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and then incubated with varying concentrations of the test compound.[16]
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17][18]
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP production (EC50) and the maximal inhibition (Emax) are determined.
Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic effect of a compound by measuring the latency of a pain response to a thermal stimulus.[19][20][21]
-
Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.
-
Baseline Measurement: The baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded by placing the mouse on a heated plate (typically 52-55°C). A cut-off time is set to prevent tissue damage.[20]
-
Compound Administration: The test compound is administered to the mice via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At various time points after administration, the latency to the nocifensive response is measured again.
-
Data Analysis: The analgesic effect is quantified as the increase in response latency compared to the baseline or a vehicle-treated control group. The dose that produces a 50% of the maximal possible effect (ED50) is calculated.
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling pathway.
Experimental Workflow for In Vitro Validation
Caption: In vitro validation workflow.
Experimental Workflow for In Vivo Validation
Caption: In vivo validation workflow.
Conclusion
The available data on a close analog, Compound 25, strongly suggests that the benzo[b]thiophene-2-carboxamide scaffold is a promising starting point for the development of novel µ-opioid receptor agonists.[1][3] Compound 25 demonstrates potent in vivo analgesic activity, comparable to or exceeding that of morphine, in a thermal pain model.[1][3] To fully validate this compound as a µ-opioid agonist, further in vitro and in vivo studies are necessary to directly determine its binding affinity, functional potency and efficacy, and analgesic properties. The experimental protocols and comparative data provided in this guide offer a framework for conducting such a validation.
References
- 1. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Chloro- and Bromo-Substituted Benzothiophenes: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of halogen substituents, particularly chlorine and bromine, has proven to be a pivotal strategy in modulating the pharmacological profiles of these compounds. This guide provides a comprehensive comparative study of chloro- and bromo-substituted benzothiophenes, focusing on their antimicrobial, anticancer, and anti-inflammatory bioactivities. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the rational design and development of novel benzothiophene-based therapeutic agents.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of selected chloro- and bromo-substituted benzothiophene derivatives.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Substituent | Bacillus cereus | Staphylococcus aureus | Enterococcus faecalis | Candida albicans | Reference |
| 2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene | 16 | 16 | 16 | 16 | |
| 2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene | 16 | 16 | 16 | 16 | |
| 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene | 128 | 256 | 256 | 128 |
Lower MIC values indicate greater antimicrobial activity.
Table 2: Comparative Anticancer Activity (GI50/IC50 in µM)
| Compound/Substituent | Cell Line | Activity Metric | Value (µM) | Reference |
| 3-Chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | IC50 | 0.0175 | [1] |
| 3-Bromo-4-(aryl)-1-(aryl)azetidin-2-one derivative | MCF-7 (Breast) | IC50 | 0.579 | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate Cancer Cell Lines | GI50 | 0.010 - 0.067 | [2] |
| 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid derivative | Caco-2 (Colorectal) | % Viability Reduction | ~60.2% | [3] |
Lower GI50/IC50 values indicate greater anticancer potency. Note: The azetidin-2-one derivatives are not benzothiophenes but provide a comparative context for chloro- and bromo-substitutions on a heterocyclic scaffold.
Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound/Substituent | Assay System | Activity Metric | Value | Reference |
| 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | Mouse iNOS | IC50 | 1.7 µM | [4] |
| Tetrahydrobenzo[b]thiophene derivative 3a | LPS-stimulated RAW 264.7 cells | % NO Inhibition | 87.07 ± 1.22 | [5] |
| Tetrahydrobenzo[b]thiophene derivative 3b | LPS-stimulated RAW 264.7 cells | % NO Inhibition | 80.39 ± 5.89 | [5] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (broth with inoculum and a standard antibiotic), negative (broth with inoculum), and sterility (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 or IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
Signaling Pathways and Experimental Workflows
The bioactivity of benzothiophene derivatives is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, visualize key experimental workflows and implicated signaling pathways.
Experimental Workflow for Antimicrobial Susceptibility Testing
Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Inhibition of Tubulin Polymerization
Some benzothiophene derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.
Inhibition of microtubule formation by benzothiophene derivatives.
Signaling Pathway: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.
Inhibition of the NF-κB signaling cascade.
Conclusion
The substitution of a benzothiophene core with chlorine or bromine atoms significantly influences its bioactivity. In the realm of antimicrobial agents, both 3-chloro and 3-bromo substitutions can lead to potent activity against Gram-positive bacteria and fungi, with their efficacy being comparable in some cases. For anticancer applications, the available data, though not directly comparing chloro- and bromo-substituted benzothiophenes, suggests that halogenation is a key strategy for enhancing potency. The limited comparative data on a different heterocyclic scaffold indicates that chloro-substitution may be more favorable than bromo-substitution for anticancer activity. The anti-inflammatory potential of halogenated benzothiophenes is evident, though more direct comparative studies are needed to delineate the specific contributions of chlorine versus bromine.
The mechanisms underlying these bioactivities are multifaceted, involving the inhibition of crucial cellular machinery such as tubulin polymerization and the modulation of key signaling pathways like NF-κB and RhoA/ROCK. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers to further explore the therapeutic potential of this promising class of compounds. Future research should focus on direct, head-to-head comparative studies of chloro- and bromo-substituted benzothiophenes across a wider range of biological assays to establish a more definitive structure-activity relationship and guide the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 3-Chlorobenzo[b]thiophene-2-carboxamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of various 3-Chlorobenzo[b]thiophene-2-carboxamide derivatives. It synthesizes experimental data from recent studies to offer a clear perspective on their efficacy against a range of microbial pathogens.
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, benzothiophene derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial effects.[1][2] This guide focuses specifically on this compound derivatives, presenting a comparative overview of their antimicrobial spectrum based on available experimental data.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives and related benzothiophene compounds has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for various synthesized compounds. The data reveals that certain structural modifications to the core scaffold significantly influence the antimicrobial spectrum and potency.
For instance, a study on 3-halobenzo[b]thiophenes demonstrated that cyclohexanol-substituted 3-chlorobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans.[3][4][5][6] In another study, a novel series of tetrahydrobenzothiophene derivatives showed potent activity, with some compounds exhibiting MIC values as low as 0.54 µM against Salmonella.[7]
The following table summarizes the MIC values of selected this compound derivatives and related compounds against various microorganisms, providing a basis for comparative analysis.
| Compound ID/Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | MIC: 16 µg/mL (S. aureus, E. faecalis) | - | MIC: 16 µg/mL (C. albicans) | [3][4][5][6] |
| Tetrahydrobenzothiophene derivative 3b | MIC: 1.11 µM (S. aureus) | MIC: 1.11 µM (E. coli), 1.00 µM (P. aeruginosa), 0.54 µM (Salmonella) | - | [7] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | MIC: 4 µg/mL (Methicillin-resistant S. aureus) | - | - | [8][9] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Selected Benzothiophene Derivatives. This table provides a summary of the antimicrobial activity of different benzothiophene derivatives against a selection of pathogens.
Experimental Protocols
The antimicrobial activity data presented in this guide was primarily determined using the broth microdilution method, a standardized and widely accepted technique for assessing the in vitro susceptibility of microorganisms to antimicrobial agents.[4]
Broth Microdilution Method
The general procedure for the broth microdilution assay is as follows:
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the antimicrobial spectrum of novel compounds.
Figure 1. Workflow for antimicrobial susceptibility testing.
Concluding Remarks
The available data indicates that this compound derivatives and related benzothiophene structures represent a valuable scaffold for the development of new antimicrobial agents. The diverse substitutions on the benzothiophene ring system allow for the fine-tuning of their activity against a range of pathogens, including drug-resistant strains. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. One study has suggested that the thiophene moiety may play a crucial role in the stable conformation of these molecules, potentially interacting with targets such as the MsbA transporter in Salmonella typhimurium.[7] This provides a promising avenue for future mechanistic investigations.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Novel Benzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxic potential is a critical step in the discovery and development of novel therapeutic agents. For the promising class of benzothiophene derivatives, which have demonstrated a wide range of biological activities including anticancer properties, selecting the appropriate cytotoxicity assay is paramount for generating reliable and meaningful data.[1] This guide provides a comparative overview of commonly employed in vitro cytotoxicity assays, complete with experimental protocols and data presentation formats to aid in the assessment of novel benzothiophene compounds.
Principles of Common Cytotoxicity Assays
Several assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay often depends on the expected mechanism of cell death and the specific research question.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is often used as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent signal proportional to the amount of cell lysis.[4][6]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[7] Specific assays can detect the hallmark events of apoptosis:
-
Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent label (like FITC) to detect these apoptotic cells via flow cytometry or fluorescence microscopy.[8][9]
-
Caspase-3/7 Assay: Caspases are a family of proteases that are central to the apoptotic process.[8] Caspase-3 and -7 are key executioner caspases. Assays for their activity typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[10][11]
-
Comparison of Cytotoxicity Data for Benzothiophene Analogs
The following table summarizes the cytotoxic activity of various benzothiophene derivatives from different studies, highlighting their potency against a range of cancer cell lines. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, cell lines, and specific assays used.
| Compound Class/Analog | Cancer Cell Line(s) | Assay Type | Reported Activity (GI50/IC50) | Reference |
| Benzothiophene Acrylonitrile Analogs (e.g., Compound 5, 6, 13) | NCI-60 Panel (various cancer types) | Not specified, likely a cell growth inhibition assay | GI50 values in the range of 10–100 nM | [12][13] |
| Thiophene Derivatives (Compound 480) | HeLa, Hep G2 | MTT | IC50 = 12.61 µg/mL (HeLa), 33.42 µg/mL (Hep G2) | [14] |
| Thiophene Derivatives (Compound 471) | HeLa, Hep G2 | MTT | IC50 = 23.79 µg/mL (HeLa), 13.34 µg/mL (Hep G2) | [14] |
| α-Hydroxyphosphonates with Benzothiophene Scaffold (e.g., Compound 2t) | U266, EBC-1, HT-29 | Not specified, likely a cell viability assay | Showed the strongest activity on three of the four cell lines tested | [15] |
| Benzothiophene Hydrazone Derivative (Compound 6p) | LOX IMVI (Melanoma) | Not specified, likely a cell growth inhibition assay | ~97% growth inhibition at 10 µM | [16] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. These are generalized protocols and may require optimization for specific cell lines and benzothiophene compounds.
Protocol 1: MTT Assay for Cell Viability[1][3][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][14]
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: LDH Assay for Cytotoxicity[6][8]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the benzothiophene compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[4][6]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 3: Annexin V/PI Assay for Apoptosis[9][11]
-
Cell Treatment: Treat cells with the benzothiophene compound at its IC50 concentration for 24-48 hours.[7]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[9]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[7][9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7][9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can provide a clear visual representation of experimental processes and the underlying biological mechanisms.
Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds.
Caption: Inhibition of tubulin polymerization leading to apoptosis by benzothiophenes.[12]
Conclusion
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel benzothiophene compounds. The MTT assay provides a robust measure of metabolic activity and cell viability, while the LDH assay offers a clear indication of cell membrane damage. For a more mechanistic understanding, apoptosis assays such as Annexin V and caspase-3/7 are indispensable for determining if the compounds induce programmed cell death. By employing a panel of these assays, researchers can gain a comprehensive understanding of the cytotoxic effects of novel benzothiophene derivatives and make informed decisions for their further development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 12. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzothiophene-2-Carboxamide Analogs in Neurodegenerative Disease and Cancer Research
For researchers, scientists, and drug development professionals, the benzothiophene-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutics. This guide provides a head-to-head comparison of different analogs targeting key proteins in neurodegenerative diseases and cancer, supported by experimental data and detailed protocols.
This comparative analysis focuses on two distinct areas where benzothiophene-2-carboxamide derivatives have shown significant promise: as modulators of amyloid-beta (Aβ) aggregation in Alzheimer's disease and as inhibitors of SUMO-specific proteases (SENPs) in cancer.
Modulators of Amyloid-Beta Aggregation
A series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been investigated for their ability to modulate the aggregation of the Aβ42 peptide, a key pathological event in Alzheimer's disease. The efficacy of these analogs is highly dependent on the substitution pattern on the N-phenyl ring.
Quantitative Comparison of Aβ42 Aggregation Modulators
The following table summarizes the percentage of inhibition or promotion of Aβ42 aggregation by different benzothiophene-2-carboxamide analogs at a concentration of 25 µM, as determined by the Thioflavin T (ThT) fluorescence assay.
| Compound ID | N-Phenyl Ring Substituent | Aβ42 Aggregation Modulation (%) |
| 5a | 3-hydroxy-4-methoxyphenyl | 41% inhibition |
| 5b | 4-hydroxy-3-methoxyphenyl | 54% inhibition |
| 5d | 4-methoxyphenyl | 270% promotion |
Data sourced from ThT-based aggregation kinetic studies.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the kinetics of Aβ42 aggregation in the presence and absence of test compounds.
Materials:
-
Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., sodium dibasic phosphate heptahydrate, pH 7.4)
-
Test compounds (benzothiophene-2-carboxamide analogs)
-
96-well, black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ42 in a suitable solvent (e.g., HFIP) and lyophilize to obtain monomeric peptide. Reconstitute in assay buffer to the desired concentration (e.g., 10 µM).
-
Prepare a stock solution of ThT in assay buffer (e.g., 1 mM).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Aβ42 solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) for the Aβ42 alone condition.
-
Add ThT to each well to a final concentration of approximately 20-25 µM.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Calculate the percentage of inhibition or promotion of aggregation by comparing the fluorescence at the plateau phase of the test compound-treated samples to the Aβ42-alone control.
-
Signaling Pathway: Amyloid-Beta Aggregation
The following diagram illustrates the process of amyloid-beta aggregation and the points at which benzothiophene-2-carboxamide analogs can intervene.
Caption: Modulation of the amyloid-beta aggregation cascade by benzothiophene-2-carboxamide analogs.
Inhibitors of SUMO-Specific Proteases (SENPs)
A series of benzothiophene-2-carboxamide analogs have been developed as inhibitors of SUMO-specific proteases (SENPs), which are emerging as promising targets in cancer therapy due to their role in regulating the stability and activity of oncoproteins.[1]
Quantitative Comparison of SENP Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC50) of various benzothiophene-2-carboxamide analogs against SENP1, SENP2, and SENP5, demonstrating their potency and selectivity.
| Compound ID | SENP1 IC50 (µM) | SENP2 IC50 (µM) | SENP5 IC50 (µM) |
| ZCL951 (Hit) | >50 | 23.5 | 11.2 |
| Analog 77 | 18.5 | 0.56 | 18.5 |
Data sourced from in vitro SENP inhibition assays.[1]
Experimental Protocol: Quantitative FRET-Based SENP Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SENP enzymes.
Materials:
-
Recombinant human SENP1, SENP2, and SENP5 catalytic domains
-
FRET-based SENP substrate (e.g., CyPet-SUMO1-YPet fusion protein)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1% Tween-20, 1 mM DTT)
-
Test compounds (benzothiophene-2-carboxamide analogs)
-
384-well, black, low-volume plates
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant SENP enzymes to the desired concentration in assay buffer.
-
Dilute the FRET substrate to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Add the SENP enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence using a plate reader. Measure the emission of the donor (e.g., CyPet at ~475 nm) and the acceptor (e.g., YPet at ~530 nm) upon excitation of the donor (e.g., at ~414 nm).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity over time.
-
Determine the initial reaction velocities from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway: SUMOylation and deSUMOylation
The following diagram illustrates the SUMOylation cycle and the inhibitory action of benzothiophene-2-carboxamide analogs on SENPs.
Caption: The role of SENPs in the SUMOylation cycle and their inhibition by specific analogs.
Synthesis Workflow
A general synthetic route to the N-phenylbenzo[b]thiophene-2-carboxamide analogs is outlined below.
Caption: A typical synthetic pathway for producing benzothiophene-2-carboxamide analogs.
References
A Comparative Guide to Validating the Purity of Synthesized 3-Chlorobenzo[b]thiophene-2-carboxamide
For researchers, scientists, and professionals in drug development, the assurance of compound purity is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methodologies for validating the purity of synthesized 3-Chlorobenzo[b]thiophene-2-carboxamide, a molecule of interest in medicinal chemistry.[1][2][3] As a direct comparison, we will evaluate its performance alongside a structurally similar alternative, 3-Bromobenzo[b]thiophene-2-carboxamide, to highlight the nuances in analytical behavior stemming from the halogen substitution.
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The supporting data is presented in clear, comparative tables, and workflows are visualized to facilitate a comprehensive understanding.
Overall Purity Validation Workflow
The purity assessment of a newly synthesized compound is a multi-step process that begins with the crude product and culminates in a comprehensive certificate of analysis. This workflow ensures that the material meets the stringent quality requirements for subsequent biological screening and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chlorobenzo[b]thiophene-2-carboxamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Chlorobenzo[b]thiophene-2-carboxamide, ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
Based on available safety data, this compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
While it is noted that the compound contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants and is unlikely to be mobile in the environment due to low water solubility, it is imperative to handle it as a hazardous chemical waste due to its irritant properties.[1]
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield should be used.[2]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is necessary.
All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1] Do not dispose of this chemical in regular trash or down the drain.[3][4]
1. Waste Collection and Segregation:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated, leak-proof, and chemically compatible container.[5][6] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[5]
-
Unused Product: If disposing of the pure chemical, it should be kept in its original container if possible, or a new, compatible container.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[7]
2. Container Management:
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or rust.[8]
-
Closure: The container must have a leak-proof, screw-on cap and be kept closed except when adding waste.[5]
-
Secondary Containment: Place the primary waste container in a secondary container that is chemically compatible and can hold 110% of the volume of the primary container to capture any potential leaks or spills.[5]
3. Labeling:
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste".[3][6]
-
Full Chemical Name: Write the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[3]
-
Hazard Pictograms: Mark the appropriate hazard pictograms (e.g., irritant).
-
Contact Information: Include the name and contact information of the principal investigator or responsible person.[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[6]
-
This area should be well-ventilated and away from heat or ignition sources.[6]
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.[3][6]
-
Submit a completed hazardous waste information form as required by your institution, providing a full characterization of the waste.[3]
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is preferable to reuse it for compatible waste.[8]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3-Chlorobenzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Chlorobenzo[b]thiophene-2-carboxamide (CAS RN: 21211-09-6). The following procedures are based on established best practices for handling similar chemical structures, including thiophene-containing compounds and carboxamides, to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing or aerosolization.[1][2] | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or during procedures with a high splash risk.[1] | |
| Respiratory Protection | Fume Hood | All work involving the handling of solid this compound must be conducted within a certified chemical fume hood.[1] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][3] A fit-tested N95 or higher-level respirator should be considered for operations that may generate dust.[2] |
Operational Plan: Handling and Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[1]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[3]
-
Have all necessary equipment, reagents, and waste containers prepared before commencing work to minimize handling time.[1]
2. Weighing and Transfer:
-
Perform all weighing and transfer of solid this compound within the chemical fume hood to prevent inhalation of any airborne particles.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Close the container securely immediately after use.
3. Experimental Procedure:
-
Maintain the fume hood sash at the lowest possible height while actively working with the compound.[1]
-
Continuously monitor the experiment for any unexpected changes or reactions.
-
Avoid direct contact with the skin, eyes, and clothing.[3][4]
-
Do not eat, drink, or smoke in the laboratory area.[5]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Properly label and store any resulting mixtures or products in sealed containers.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste container.[1]
-
Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.[1]
2. Container Management:
-
Ensure all waste containers are kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area within the laboratory.
3. Disposal Procedure:
-
Dispose of all waste through your institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in regular trash.[6]
Experimental Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
